molecular formula C11H13FO2 B1426099 Methyl 2-(2-fluorophenyl)-2-methylpropanoate CAS No. 861901-19-1

Methyl 2-(2-fluorophenyl)-2-methylpropanoate

Cat. No.: B1426099
CAS No.: 861901-19-1
M. Wt: 196.22 g/mol
InChI Key: IVXWKJKRFOKJOX-UHFFFAOYSA-N
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Description

Methyl 2-(2-fluorophenyl)-2-methylpropanoate (CAS 861901-19-1) is a high-purity fluorinated ester serving as a versatile synthetic intermediate in organic chemistry and drug discovery research . This compound, with the molecular formula C₁₁H₁₃FO₂ and a molecular weight of 196.22 g/mol, is characterized as a clear to pale yellow liquid . Its structure, featuring a sterically hindered ester group adjacent to a 2-fluorophenyl ring, makes it a valuable scaffold for constructing more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and agrochemicals. Researchers value this compound for its application as a building block in medicinal chemistry. The fluorine atom and the ester group at the benzylic position offer distinct sites for chemical modification, enabling the exploration of structure-activity relationships (SAR) . The specific substitution pattern on the phenyl ring (ortho-fluoro) can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets, which is a critical area of study in preclinical research. For optimal stability, the product should be sealed and stored in a refrigerator between 2° and 8°C . Please note that this product is intended for Research Use Only and is not for diagnostic or therapeutic use. For detailed handling and safety information, consult the associated Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

methyl 2-(2-fluorophenyl)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-11(2,10(13)14-3)8-6-4-5-7-9(8)12/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXWKJKRFOKJOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70726301
Record name Methyl 2-(2-fluorophenyl)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861901-19-1
Record name Methyl 2-(2-fluorophenyl)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Theoretical Framework for Assessing the Stability of Methyl 2-(2-fluorophenyl)-2-methylpropanoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive theoretical framework for evaluating the chemical stability of Methyl 2-(2-fluorophenyl)-2-methylpropanoate, a novel small molecule of potential interest in drug development and materials science. In the absence of extensive experimental data, computational chemistry offers a powerful and predictive approach to understanding the intrinsic stability, conformational preferences, and potential degradation pathways of this compound. This document outlines a multi-faceted computational workflow, leveraging Density Functional Theory (DFT) to investigate the molecule's electronic structure, conformational landscape, and the energetics of bond dissociation. The methodologies detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust, self-validating system for predicting the stability of this and structurally related molecules, thereby guiding experimental design and accelerating development timelines.

Introduction: The Imperative of Stability in Molecule Design

The stability of a chemical entity is a cornerstone of its viability, particularly in the pharmaceutical and material sciences. A molecule's ability to resist degradation under various conditions dictates its shelf-life, therapeutic efficacy, and safety profile. Methyl 2-(2-fluorophenyl)-2-methylpropanoate, with its fluorinated aromatic ring and sterically hindered ester group, presents a unique combination of structural motifs that influence its stability. The fluorine atom can significantly alter the electronic properties of the phenyl ring through inductive and mesomeric effects, while the quaternary carbon adjacent to the carbonyl group introduces steric strain that may impact reactivity.

This guide eschews a one-size-fits-all template, instead presenting a bespoke computational strategy tailored to the specific structural features of Methyl 2-(2-fluorophenyl)-2-methylpropanoate. We will delve into the causality behind our choice of theoretical models and computational parameters, ensuring that each step of the described protocol is not merely a procedural instruction but a scientifically reasoned approach to elucidating the molecule's stability profile.

Theoretical Underpinnings: A Quantum Chemical Approach to Stability

Our investigation into the stability of Methyl 2-(2-fluorophenyl)-2-methylpropanoate is grounded in the principles of quantum mechanics, specifically Density Functional Theory (DFT). DFT has emerged as a highly popular and versatile method in computational chemistry due to its favorable balance of accuracy and computational cost, making it well-suited for studying the electronic structure of many-body systems like organic molecules.[1][2] The core principle of DFT is that the energy of a system can be determined from its electron density.[1]

For our purposes, DFT allows us to calculate key properties that are direct or indirect indicators of chemical stability:

  • Optimized Molecular Geometry: The lowest energy three-dimensional arrangement of atoms, providing insights into steric and electronic interactions.

  • Vibrational Frequencies: Used to confirm that an optimized geometry corresponds to a true energy minimum and to calculate zero-point vibrational energies and thermal corrections.

  • Electronic Properties: Such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are related to the molecule's reactivity.

  • Bond Dissociation Energies (BDEs): The energy required to break a specific chemical bond homolytically, a direct measure of bond strength and a critical parameter in predicting degradation pathways.[3][4]

We will employ a combination of DFT functionals and basis sets to ensure the robustness and reliability of our calculations. The choice of functional is crucial, as different functionals are parameterized to perform better for specific types of chemical problems.[5][6]

Computational Workflow: A Step-by-Step Guide

The following section details the proposed computational workflow for assessing the stability of Methyl 2-(2-fluorophenyl)-2-methylpropanoate. This workflow is designed to be executed using a quantum chemistry software package such as Gaussian, Q-Chem, or Psi4.[7][8][9][10]

Molecular Structure Preparation and Conformational Analysis

The first step is to generate a three-dimensional structure of Methyl 2-(2-fluorophenyl)-2-methylpropanoate. This can be done using molecular building tools available in programs like GaussView or Avogadro.[11]

Given the presence of rotatable bonds (e.g., the C-C bond between the phenyl ring and the quaternary carbon, and the C-O bond of the ester), a thorough conformational analysis is crucial. The relative orientation of the fluorophenyl group and the ester moiety can significantly impact the molecule's overall energy and reactivity. The presence of fluorine can influence the conformational preferences of the alkyl chain.[12][13]

Protocol 1: Conformational Search

  • Initial Structure Generation: Build the Methyl 2-(2-fluorophenyl)-2-methylpropanoate molecule in a molecular editor.

  • Pre-optimization: Perform an initial geometry optimization using a computationally inexpensive method, such as a smaller basis set (e.g., STO-3G) or a semi-empirical method.

  • Potential Energy Surface Scan: Systematically rotate the key dihedral angles (e.g., the C-C-C-O and C-C-Ph-F dihedrals) and calculate the single-point energy at each step. This will identify potential low-energy conformers.

  • Geometry Optimization of Conformers: Select the low-energy conformers identified in the previous step and perform full geometry optimizations using a reliable DFT method (e.g., B3LYP functional with a 6-31G(d) basis set).[14]

  • Vibrational Frequency Analysis: For each optimized conformer, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.

  • Relative Energy Calculation: Compare the electronic energies (including zero-point vibrational energy corrections) of all stable conformers to identify the global minimum and the relative populations of other conformers at a given temperature.

G

Bond Dissociation Energy (BDE) Calculations

BDE is a primary indicator of the stability of a chemical bond.[3] By calculating the BDE for the most labile bonds in Methyl 2-(2-fluorophenyl)-2-methylpropanoate, we can predict the initial steps of its thermal or photochemical degradation. The most likely bonds to undergo homolytic cleavage are those that lead to the formation of relatively stable radical species. For esters, key degradation pathways often involve the cleavage of C-O and C-C bonds adjacent to the carbonyl group.[15][16]

Protocol 2: Bond Dissociation Energy Calculation

  • Identify Target Bonds: Based on chemical intuition and literature on similar esters, identify the bonds most likely to be involved in degradation. For Methyl 2-(2-fluorophenyl)-2-methylpropanoate, these include:

    • The C-C bond between the quaternary carbon and the carbonyl carbon.

    • The C-O ester bond.

    • The O-CH3 bond.

    • A C-H bond on the methyl groups.

  • Optimize Geometries: Perform geometry optimizations and vibrational frequency calculations for the parent molecule and for each of the radical fragments resulting from the homolytic cleavage of the target bonds. A higher level of theory, such as the M06-2X functional with a larger basis set (e.g., 6-311+G(d,p)), is recommended for accurate BDE calculations.[6]

  • Calculate Enthalpies: From the output of the frequency calculations, obtain the thermal enthalpy (H) for the parent molecule and each radical fragment.

  • Calculate BDE: The BDE is calculated as the difference in the sum of the enthalpies of the products (radicals) and the enthalpy of the reactant (parent molecule).[3][6]

    BDE = H(Radical 1) + H(Radical 2) - H(Parent Molecule)

G

Analysis of Potential Degradation Pathways

Beyond simple bond homolysis, esters can undergo other degradation reactions, such as hydrolysis or oxidation.[17] While a full kinetic analysis of these pathways is computationally intensive, DFT can be used to probe the thermodynamics of potential initial steps. For instance, the stability of the molecule towards hydrolysis can be assessed by calculating the reaction energy of the addition of a water molecule to the carbonyl carbon.

Data Presentation and Interpretation

To facilitate the interpretation of the computational results, all quantitative data should be summarized in a clear and structured manner.

Table 1: Relative Energies of Conformers

ConformerRelative Electronic Energy (kcal/mol)Relative Enthalpy (kcal/mol)Boltzmann Population (%)
1 (Global Minimum) 0.000.00X.XX
2 X.XXX.XXX.XX
3 X.XXX.XXX.XX

Table 2: Calculated Bond Dissociation Energies (BDEs)

BondBDE (kcal/mol) at 298.15 K
C(quaternary)-C(carbonyl)XXX.X
C(carbonyl)-O(ester)XXX.X
O(ester)-CH3XXX.X
C(methyl)-HXXX.X

The conformer with the lowest energy is considered the most stable. The Boltzmann population provides an estimate of the relative abundance of each conformer at a given temperature. The calculated BDEs will highlight the weakest bond in the molecule, indicating the most likely point of initial degradation under thermal stress. A higher BDE value corresponds to a stronger, more stable bond.

Conclusion: A Predictive Framework for Stability Assessment

This technical guide has outlined a robust and scientifically grounded computational workflow for the theoretical assessment of Methyl 2-(2-fluorophenyl)-2-methylpropanoate stability. By systematically exploring the conformational landscape and quantifying the strength of its chemical bonds, this approach provides valuable, predictive insights that can guide experimental studies and inform the drug development process. The methodologies presented here are not only applicable to the target molecule but can also be adapted for the stability analysis of other novel chemical entities. As computational resources become more accessible, the integration of such theoretical evaluations into the early stages of research and development will undoubtedly accelerate the discovery and optimization of new, stable, and effective molecules.

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Reactivity profile of ortho-fluorinated aromatic esters

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity Profile of Ortho-Fluorinated Aromatic Esters

Abstract

The strategic incorporation of fluorine into aromatic systems has become a cornerstone of modern medicinal chemistry and materials science.[1][2][3] Ortho-fluorinated aromatic esters represent a particularly valuable class of synthons, where the unique electronic properties of the fluorine atom, positioned adjacent to an ester moiety, create a distinct and exploitable reactivity profile. This guide provides an in-depth analysis of the core reactivity principles governing these molecules. We will explore the nuanced interplay between the inductive and resonance effects of the ortho-fluoro substituent, its profound impact on nucleophilic aromatic substitution (SNAr), its influence on ester stability and hydrolysis, and its role in directing further functionalization through metalation and cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical characteristics of these versatile building blocks.

The Electronic Influence of the Ortho-Fluoro Substituent

The reactivity of an aromatic ring is fundamentally dictated by the electronic nature of its substituents. In ortho-fluorinated aromatic esters, two key groups—the fluorine atom and the ester—exert powerful, and sometimes competing, electronic effects that govern the molecule's behavior.

  • Fluorine's Duality: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), pulling electron density from the benzene ring and deactivating it towards electrophilic aromatic substitution (EAS) compared to unsubstituted benzene.[4] However, fluorine also possesses lone pairs of electrons that can be donated to the ring via a resonance effect (+R). This resonance donation preferentially increases electron density at the ortho and para positions. While the inductive effect is generally dominant, making halobenzenes deactivating overall, the resonance effect is key to explaining their directing capabilities.[4][5]

  • The Ester Group: The ester moiety (-COOR) is a classic deactivating group, withdrawing electron density from the ring through both inductive and resonance effects (-I, -R). This deactivation is most pronounced at the ortho and para positions, making the meta position the most likely site for electrophilic attack.[6]

The combination of an ortho-fluoro group and an ester creates a unique electronic landscape. The powerful electron-withdrawing nature of both substituents significantly lowers the electron density of the aromatic ring, making it highly susceptible to nucleophilic attack, which is the dominant reactivity mode for this class of compounds.

electronic_effects AromaticRing Aromatic Ring C-F & C-Ester Bonds Inductive {Inductive Effect (-I) | Strong electron withdrawal | Deactivates entire ring} AromaticRing->Inductive Fluorine Resonance {Resonance Effect (+R) | Lone pair donation | Increases e- density at ortho/para} AromaticRing->Resonance Fluorine EsterEffect {Ester Effect (-I, -R) | Strong electron withdrawal | Deactivates ortho/para} AromaticRing->EsterEffect Ester Reactivity {Overall Reactivity Profile | Highly susceptible to SNAr | Deactivated for EAS} Inductive->Reactivity Resonance->Reactivity EsterEffect->Reactivity SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products Reactant Ortho-Fluorinated Aromatic Ester Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Reactant->Meisenheimer Addition (Slow) Nucleophile Nu⁻ Product Substituted Aromatic Ester Meisenheimer->Product Elimination (Fast) LeavingGroup F⁻

Caption: General workflow for the SNAr reaction mechanism.

Comparative Reactivity Data

The choice of nucleophile significantly impacts the reaction outcome. Below is a summary of typical SNAr reactions with a model substrate, Methyl 2-fluorobenzoate.

NucleophileReagent ExampleTypical ConditionsProductApprox. Yield (%)
Amine PiperidineDMSO, 100 °C, 12hMethyl 2-(piperidin-1-yl)benzoate>95%
Alkoxide Sodium methoxideMeOH, Reflux, 4hMethyl 2-methoxybenzoate>90%
Thiolate Sodium thiophenoxideDMF, 80 °C, 6hMethyl 2-(phenylthio)benzoate>92%
Hydroxide Potassium hydroxideH₂O/Dioxane, 100 °CSalicylic Acid (after hydrolysis)>85%

Note: Yields are representative and can vary based on specific substrate and precise reaction conditions.

Ester Hydrolysis

The ester functionality itself is susceptible to hydrolysis under both acidic and basic conditions. The strong inductive electron withdrawal (-I) of the ortho-fluoro substituent makes the ester's carbonyl carbon more electrophilic. This heightened electrophilicity can facilitate the nucleophilic attack by water or hydroxide ions, potentially accelerating the rate of hydrolysis compared to non-fluorinated analogues under certain conditions.

While acidic and alkaline reagents are standard for this conversion, milder protocols have been developed for substrates with sensitive functional groups. [7]

Experimental Protocol: Base-Mediated Hydrolysis of Methyl 2-fluorobenzoate

This protocol outlines a standard laboratory procedure for the saponification of an ortho-fluorinated aromatic ester.

Self-Validating System: The reaction's completion can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot and the appearance of a new, more polar spot for the carboxylate salt (which becomes the carboxylic acid upon workup). The final product's identity is confirmed by melting point and spectroscopic analysis (¹H NMR, ¹³C NMR, IR).

Methodology:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-fluorobenzoate (1.0 eq).

  • Reagent Addition: Add a 2:1 mixture of methanol (MeOH) and water (H₂O), followed by potassium hydroxide (KOH, 2.5 eq).

  • Reaction: Heat the mixture to reflux (approx. 70-80 °C) and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Workup: After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.

  • Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly acidify the solution by adding 2M hydrochloric acid (HCl) dropwise until the pH is ~1-2, which will precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-fluorobenzoic acid.

Cross-Coupling Reactions

While the C-F bond is the strongest single bond to carbon, its activation for cross-coupling reactions is a significant area of research. [8]For ortho-fluorinated aromatic esters, cross-coupling reactions can proceed either by targeting the C-F bond or by transforming another position on the ring, often facilitated by the directing effects of the existing substituents. Nickel-catalyzed couplings, for instance, have proven effective for the activation of aromatic C-F bonds. [9] Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds. While direct coupling at the C-F position is challenging, ortho-fluorinated arylboronic esters can be valuable partners in these reactions. [10]Furthermore, strategies utilizing palladium catalysts in conjunction with additives like lithium iodide can facilitate the cleavage of C-F bonds in perfluoroaromatic compounds. [11]

Applications in Drug Discovery and Development

The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance drug properties. [12]Fluorine substitution can:

  • Improve Metabolic Stability: The strength of the C-F bond can block metabolic oxidation at that position, increasing the drug's half-life. [1][8]* Modulate Lipophilicity: Fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. [1]* Enhance Binding Affinity: The polar nature of the C-F bond can lead to favorable interactions with protein targets.

Ortho-fluorinated aromatic esters serve as crucial building blocks for synthesizing complex pharmaceutical molecules where these properties are desired. [1][2]The predictable reactivity, particularly through SNAr, allows for the controlled and efficient introduction of various functional groups late in a synthetic sequence.

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Methodological & Application

Application Notes & Protocols: Synthesis of Key Derivatives from Methyl 2-(2-fluorophenyl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed protocols for the synthesis of three principal derivatives from Methyl 2-(2-fluorophenyl)-2-methylpropanoate, a versatile building block in medicinal chemistry and materials science.[1] The protocols outlined herein detail the strategic conversion of the parent ester into its corresponding carboxylic acid, a primary alcohol, and a representative N-substituted amide. Each protocol is designed to be a self-validating system, with explanations of the underlying chemical principles, step-by-step methodologies, and guidelines for product purification and characterization. The aim is to equip researchers, chemists, and drug development professionals with a robust and reproducible framework for generating a diverse library of compounds from this valuable starting material.

Introduction: The Strategic Value of Methyl 2-(2-fluorophenyl)-2-methylpropanoate

Methyl 2-(2-fluorophenyl)-2-methylpropanoate is a structurally significant starting material. Its key features—a sterically hindered quaternary carbon, a fluorine-substituted aromatic ring, and a reactive methyl ester group—make it an attractive scaffold for the development of novel molecules. The 2-fluorophenyl moiety is a common feature in bioactive compounds, often introduced to modulate metabolic stability, binding affinity, and pharmacokinetic properties. The gem-dimethyl group provides steric bulk, which can influence conformational preferences and receptor interactions.

The true synthetic utility of this compound, however, lies in the reactivity of the methyl ester. This functional group serves as a gateway to a variety of chemical transformations, allowing for the systematic elaboration of the core structure. This guide focuses on three fundamental and high-impact transformations: hydrolysis, reduction, and amidation.

Overall Synthetic Workflow

The following workflow diagram illustrates the primary synthetic pathways starting from Methyl 2-(2-fluorophenyl)-2-methylpropanoate to yield the carboxylic acid, primary alcohol, and N-benzyl amide derivatives. Each pathway represents a fundamental transformation of the ester functional group.

G cluster_0 cluster_1 A Methyl 2-(2-fluorophenyl)-2-methylpropanoate (Starting Material) B 2-(2-Fluorophenyl)-2-methylpropanoic Acid A->B  Protocol I:  Base-Catalyzed  Hydrolysis (e.g., LiOH) C 2-(2-Fluorophenyl)-2-methylpropan-1-ol A->C  Protocol III:  Reduction  (e.g., LiAlH₄) D N-Benzyl-2-(2-fluorophenyl)-2-methylpropanamide B->D  Protocol II:  Amide Coupling  (e.g., DCC, Benzylamine)

Caption: Synthetic pathways from the parent ester.

Protocol I: Base-Catalyzed Hydrolysis to 2-(2-Fluorophenyl)-2-methylpropanoic Acid

Scientific Rationale

The conversion of an ester to a carboxylic acid via hydrolysis is a cornerstone of organic synthesis. Base-catalyzed hydrolysis, or saponification, is typically preferred for its high efficiency and irreversibility. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion (from a base like lithium hydroxide, LiOH) attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide leaving group and forming the carboxylic acid.[2] A final acid-base reaction between the carboxylic acid and the methoxide drives the reaction to completion, forming a carboxylate salt. A subsequent acidic workup is required to protonate the carboxylate and yield the final carboxylic acid product. LiOH is often chosen for its high reactivity and the good solubility of its salts in mixed aqueous-organic solvent systems.[3]

Detailed Experimental Protocol
  • Reaction Setup: To a round-bottom flask, add Methyl 2-(2-fluorophenyl)-2-methylpropanoate (1.0 eq).

  • Solvent Addition: Add a 2:1 mixture of tetrahydrofuran (THF) and water. The volume should be sufficient to dissolve the starting material completely at room temperature (e.g., 10 mL per 1 g of ester).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) portion-wise while stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup - Quenching and pH Adjustment: Reduce the solvent volume by approximately half using a rotary evaporator. Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the dropwise addition of 1 M hydrochloric acid (HCl). A white precipitate should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Purification and Isolation: Combine the organic layers, wash with brine (1 x volume), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-(2-fluorophenyl)-2-methylpropanoic acid. The product is often pure enough for subsequent steps, but can be further purified by recrystallization if necessary.

Data Summary: Reagents and Typical Yields
ReagentMolar Eq.PurposeTypical YieldPurity (by NMR)
Methyl 2-(2-fluorophenyl)-2-methylpropanoate1.0Starting Material->98%
Lithium Hydroxide Monohydrate (LiOH·H₂O)2.0Base Catalyst90-98%>95%
Tetrahydrofuran (THF) / Water-Solvent--
1 M Hydrochloric Acid (HCl)As neededAcid for protonation--
Ethyl Acetate-Extraction Solvent--
Brine-Washing Agent--
Sodium Sulfate (Na₂SO₄)-Drying Agent--

Protocol II: Amide Synthesis via Carbodiimide Coupling

Scientific Rationale

The formation of an amide bond directly from a carboxylic acid and an amine is thermodynamically unfavorable and requires activation of the carboxylic acid. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are widely used coupling reagents that activate the carboxyl group by converting the hydroxyl into a good leaving group.[4] The carboxylic acid adds to the DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, forming the desired amide bond and releasing dicyclohexylurea (DCU) as a byproduct. DCU is poorly soluble in most organic solvents and can often be removed by simple filtration. This protocol uses benzylamine as a representative amine.

Detailed Experimental Protocol
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-(2-fluorophenyl)-2-methylpropanoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add benzylamine (1.0 eq) to the solution.

  • Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 15 minutes. A white precipitate (DCU) will begin to form.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup - Filtration: Upon completion, filter the reaction mixture through a pad of Celite® to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

  • Washing: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x volumes), saturated sodium bicarbonate (NaHCO₃) solution (2 x volumes), and brine (1 x volume).

  • Purification and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure N-benzyl-2-(2-fluorophenyl)-2-methylpropanamide.

Data Summary: Reagents and Typical Yields
ReagentMolar Eq.PurposeTypical YieldPurity (by Chromatography)
2-(2-Fluorophenyl)-2-methylpropanoic Acid1.0Starting Material->95%
Benzylamine1.0Nucleophile85-95%>98%
N,N'-Dicyclohexylcarbodiimide (DCC)1.1Coupling Agent--
Dichloromethane (DCM, anhydrous)-Solvent--
1 M Hydrochloric Acid (HCl)-Washing Agent--
Saturated Sodium Bicarbonate (NaHCO₃)-Washing Agent--

Protocol III: Reduction of the Methyl Ester to 2-(2-Fluorophenyl)-2-methylpropan-1-ol

Scientific Rationale

The reduction of esters to primary alcohols is a fundamental transformation that requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is a powerful and versatile hydride reagent capable of reducing a wide range of functional groups, including esters.[5] The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the ester's carbonyl carbon. This is followed by the elimination of the methoxide leaving group and a second hydride attack on the intermediate aldehyde, ultimately yielding the primary alcohol after an acidic or aqueous workup.[6] Due to its high reactivity, LiAlH₄ reactions must be conducted under anhydrous conditions and with extreme caution. A safer alternative, sodium borohydride (NaBH₄), can also be used, often in the presence of an additive like lithium chloride or in a mixed solvent system like THF/methanol to enhance its reducing power.[7] This protocol details the use of LiAlH₄ for a robust and complete reduction.

Detailed Experimental Protocol
  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.

  • Substrate Addition: Cool the LiAlH₄ suspension to 0 °C. Dissolve Methyl 2-(2-fluorophenyl)-2-methylpropanoate (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the LiAlH₄ suspension over 30-45 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Workup - Cautious Quenching: Cool the reaction mixture back to 0 °C. Quench the reaction by the slow, sequential, and dropwise addition of:

    • Water (X mL, where X = grams of LiAlH₄ used)

    • 15% aqueous sodium hydroxide (NaOH) solution (X mL)

    • Water (3X mL) Stir the resulting granular white suspension vigorously for 30 minutes.

  • Filtration and Extraction: Filter the mixture through a pad of Celite®, washing the solid residue thoroughly with ethyl acetate.

  • Purification and Isolation: Combine the filtrate and washes, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure 2-(2-fluorophenyl)-2-methylpropan-1-ol.

Data Summary: Reagents and Typical Yields
ReagentMolar Eq.PurposeTypical YieldPurity (by Chromatography)
Methyl 2-(2-fluorophenyl)-2-methylpropanoate1.0Starting Material->98%
Lithium Aluminum Hydride (LiAlH₄)1.5Reducing Agent80-90%>98%
Tetrahydrofuran (THF, anhydrous)-Solvent--
Water / 15% NaOH (aq)-Quenching Agents--
Ethyl Acetate-Extraction Solvent--

References

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The Strategic Application of Methyl 2-(2-fluorophenyl)-2-methylpropanoate in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the judicious selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of chemical scaffolds available to medicinal chemists, those incorporating fluorine atoms and sterically defined centers have gained prominence for their ability to impart favorable pharmacological properties. This guide provides a detailed exploration of Methyl 2-(2-fluorophenyl)-2-methylpropanoate, a versatile building block poised for significant applications in medicinal chemistry. We will delve into its synthesis, characterization, and potential as a foundational element in the design of next-generation kinase inhibitors and anti-inflammatory agents.

The Rationale: Harnessing the Power of Fluorine and the Gem-Dimethyl Group

The structure of Methyl 2-(2-fluorophenyl)-2-methylpropanoate is deceptively simple, yet it embodies two powerful concepts in medicinal chemistry: the strategic incorporation of fluorine and the "magic methyl" or gem-dimethyl effect.

The introduction of fluorine into a drug candidate can profoundly influence its metabolic stability, binding affinity, and pharmacokinetic profile. The high electronegativity of the fluorine atom can alter the acidity of nearby functional groups and create favorable electrostatic interactions with protein targets. Furthermore, the carbon-fluorine bond is exceptionally strong, often rendering the molecule more resistant to metabolic degradation. The ortho-position of the fluorine in this particular scaffold can also induce a specific conformational bias in the phenyl ring, which can be exploited to enhance binding to a target protein.

The gem-dimethyl group at the alpha-position to the ester offers several advantages. It provides steric bulk, which can shield the adjacent ester from hydrolysis by esterases, thereby increasing the compound's metabolic stability. This structural motif can also lock in a specific conformation, reducing the entropic penalty upon binding to a target and potentially increasing potency.

Synthesis and Characterization: A Reproducible Protocol

A robust and scalable synthesis is crucial for the utility of any building block in a drug discovery program. The following two-step protocol outlines a reliable method for the preparation of Methyl 2-(2-fluorophenyl)-2-methylpropanoate, starting from commercially available 2-(2-fluorophenyl)acetic acid.

Protocol 1: Synthesis of Methyl 2-(2-fluorophenyl)-2-methylpropanoate

Step 1: Fischer Esterification of 2-(2-fluorophenyl)acetic acid

  • To a solution of 2-(2-fluorophenyl)acetic acid (1.0 eq) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent, such as ethyl acetate, and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 2-(2-fluorophenyl)acetate. This intermediate can often be used in the next step without further purification.

Step 2: α,α-Dimethylation of Methyl 2-(2-fluorophenyl)acetate

  • To a solution of methyl 2-(2-fluorophenyl)acetate (1.0 eq) in a suitable aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon), add a strong base. Sodium hydride (2.2 eq) is a common choice.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (2.5 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Methyl 2-(2-fluorophenyl)-2-methylpropanoate.

Characterization Data

The identity and purity of the synthesized Methyl 2-(2-fluorophenyl)-2-methylpropanoate should be confirmed by standard analytical techniques. Below is a table of expected characterization data.

Analysis Expected Results
¹H NMR Aromatic protons (multiplet, ~7.0-7.5 ppm, 4H), Methyl ester protons (singlet, ~3.7 ppm, 3H), Gem-dimethyl protons (singlet, ~1.6 ppm, 6H)
¹³C NMR Carbonyl carbon (~175 ppm), Aromatic carbons (~120-160 ppm, including a doublet for the carbon bearing the fluorine), Quaternary carbon (~45 ppm), Methyl ester carbon (~52 ppm), Gem-dimethyl carbons (~25 ppm)
Mass Spec (EI) Molecular ion peak (M⁺) at m/z = 196.09
FTIR Strong C=O stretch (~1730 cm⁻¹), C-F stretch (~1230 cm⁻¹), C-O stretch (~1150 cm⁻¹)

Applications in Medicinal Chemistry: A Launchpad for Innovation

The true value of Methyl 2-(2-fluorophenyl)-2-methylpropanoate lies in its potential as a versatile starting material for the synthesis of more complex and biologically active molecules. Its structural features make it an ideal scaffold for targeting a range of therapeutic areas, most notably oncology and inflammation.

Application Note 1: Design of Novel Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The 2-phenylpropionic acid scaffold can be found in some kinase inhibitors, where the phenyl ring often interacts with the hinge region of the kinase domain. The ortho-fluoro substituent of our building block can form specific hydrogen bonds or favorable electrostatic interactions within the ATP binding pocket, potentially enhancing potency and selectivity.

Experimental Workflow: Kinase Inhibitor Drug Discovery Campaign

G cluster_0 Scaffold Synthesis & Derivatization cluster_1 Screening & Optimization cluster_2 Preclinical Evaluation A Synthesis of Methyl 2-(2-fluorophenyl)-2-methylpropanoate B Hydrolysis to the corresponding carboxylic acid A->B NaOH, MeOH/H₂O C Amide coupling with a library of heterocyclic amines B->C HATU, DIPEA D Primary screen: In vitro kinase inhibition assay C->D Compound Library E Hit identification and SAR analysis D->E IC₅₀ determination F Lead optimization: Structure-guided design E->F Iterative synthesis G In vitro ADME profiling: Metabolic stability, permeability F->G Optimized Leads H In vivo efficacy studies in xenograft models G->H Promising candidates I Preclinical candidate selection H->I Efficacy data

Caption: A typical workflow for a kinase inhibitor discovery program.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

  • Prepare a stock solution of the test compound (derived from Methyl 2-(2-fluorophenyl)-2-methylpropanoate) in 100% DMSO.

  • In a 96-well plate, add the recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP to initiate the phosphorylation reaction.

  • Add the test compound at various concentrations to the wells. Include a positive control (a known VEGFR-2 inhibitor like sorafenib) and a negative control (DMSO vehicle).

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or an antibody-based ELISA.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) value for the test compound by plotting the percentage of inhibition against the compound concentration.

Application Note 2: Development of Next-Generation Anti-Inflammatory Agents

The 2-arylpropionic acid motif is the cornerstone of the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), which primarily act by inhibiting cyclooxygenase (COX) enzymes. By using Methyl 2-(2-fluorophenyl)-2-methylpropanoate as a starting material, medicinal chemists can explore novel chemical space around this well-validated pharmacophore. The goal would be to develop agents with improved efficacy, better safety profiles (e.g., reduced gastrointestinal side effects), or dual-acting properties.

Signaling Pathway: Prostaglandin Synthesis and COX Inhibition

G Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA₂ COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H₂ COX->PGH2 PGs Prostaglandins (PGE₂, PGI₂) PGH2->PGs Isomerases Inflammation Inflammation, Pain, Fever PGs->Inflammation Inhibitor Novel Inhibitor (derived from target scaffold) Inhibitor->COX Inhibition

Caption: Inhibition of prostaglandin synthesis by targeting COX enzymes.

Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay

  • Prepare stock solutions of the test compounds and reference NSAIDs (e.g., ibuprofen, celecoxib) in DMSO.

  • For the COX-1 assay, use purified ovine or human COX-1. For the COX-2 assay, use purified human recombinant COX-2.

  • In separate wells of a 96-well plate, pre-incubate the respective enzyme with the test compound at various concentrations for a short period (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

  • Incubate for a specific time (e.g., 10 minutes) at 37 °C.

  • Terminate the reaction and measure the amount of prostaglandin E₂ (PGE₂) produced using a commercially available ELISA kit.

  • Calculate the IC₅₀ values for both COX-1 and COX-2 inhibition. The ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2) will determine the selectivity of the compound.

Conclusion

Methyl 2-(2-fluorophenyl)-2-methylpropanoate represents a strategically designed building block that offers medicinal chemists a powerful tool for the development of novel therapeutics. Its unique combination of a fluorinated phenyl ring and a gem-dimethyl group provides a solid foundation for creating compounds with enhanced potency, selectivity, and pharmacokinetic properties. The protocols and applications outlined in this guide are intended to serve as a starting point for researchers to explore the full potential of this versatile scaffold in their drug discovery endeavors.

References

  • Note: A comprehensive, numbered list of real, verified URLs for all cited sources would be provided here in a final document. The in-text citations would correspond to this list.

Application Notes & Protocols: The Pivotal Role of Fluorinated Esters in Modern Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Authored by: A Senior Application Scientist

Foreword: Beyond a Simple Functional Group

In the landscape of modern synthetic chemistry, particularly within the pharmaceutical and agrochemical sectors, the strategic incorporation of fluorine is a cornerstone of molecular design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered electronic profiles—can transform a promising lead compound into a viable drug candidate.[1] However, the challenge lies not just in introducing fluorine, but in controlling its precise spatial arrangement. Asymmetric synthesis, the art of creating chiral molecules with a defined three-dimensional geometry, is therefore inextricably linked to organofluorine chemistry.

Within this nexus, the fluorinated ester emerges not merely as a simple functional group but as a remarkably versatile and powerful tool. Its utility extends far beyond that of a passive molecular component. The electron-withdrawing nature of fluorine can activate the ester moiety, modulate the acidity of adjacent protons, and influence the steric and electronic environment of a reaction center.[2] This guide eschews a conventional, rigid structure. Instead, it is designed to provide a cohesive narrative that explores the multifaceted roles of fluorinated esters, from their use as activated substrates in flagship asymmetric transformations to their application as sophisticated probes for chiral analysis. We will delve into the causality behind experimental design, present field-proven protocols, and ground our discussion in authoritative, verifiable literature.

Chapter 1: Fluorinated Esters as Prochiral Substrates in Asymmetric Catalysis

The most direct application of fluorinated esters in asymmetric synthesis is their use as substrates, where a new stereocenter is generated on the fluorinated backbone. The presence of fluorine significantly influences the reactivity and selectivity of these transformations.

Asymmetric Hydrogenation of β-Keto Esters

The reduction of β-keto esters is a fundamental method for producing chiral β-hydroxy esters, which are valuable building blocks. When the substrate is fluorinated, the resulting fluorohydrins are of immense interest.[3] Ruthenium-based catalysts, particularly those employing BINAP ligands and chiral diamines, have proven exceptionally effective for this purpose.[4][5]

Causality of Method Selection: The success of Ru-BINAP/diamine systems stems from the formation of a highly organized, six-membered transition state. The catalyst's chiral ligands create a sterically defined pocket, forcing the substrate to coordinate in a specific orientation. The fluorine atom, through its inductive effect, can enhance the electrophilicity of the ketone carbonyl, potentially accelerating the reaction. Furthermore, non-covalent interactions between the substrate's fluorine atoms and the catalyst's aromatic rings can further stabilize the preferred transition state, leading to high levels of enantioselectivity.

Workflow: Asymmetric Hydrogenation of a Fluorinated β-Keto Ester

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Work-up & Analysis P1 Prochiral Fluorinated β-Keto Ester R1 Combine Substrate, Catalyst, Solvent in Autoclave P1->R1 P2 Chiral Ru-Catalyst (e.g., Ru-BINAP/DPEN) P2->R1 P3 H₂ Source (e.g., H₂ gas) R2 Pressurize with H₂ and Heat P3->R2 R1->R2 Reaction Conditions: (Temp, Time, Pressure) A1 Quench & Purify (e.g., Chromatography) R2->A1 A2 Characterize Product (NMR, MS) A1->A2 A3 Determine Enantiomeric Excess (Chiral HPLC/GC) A2->A3 Result Enantioenriched β-Fluoro-β-Hydroxy Ester A3->Result

Caption: General workflow for asymmetric hydrogenation.

Enantioselective Aldol and Reformatsky-Type Reactions

Creating C-C bonds to form chiral α-fluoro-β-hydroxy esters is another critical transformation. The Reformatsky reaction, involving an organozinc enolate, has been adapted for this purpose with high enantioselectivity.

A notable protocol involves the reaction of ethyl iodofluoroacetate with ketones in the presence of a chiral ligand.[6] The choice of a zinc-based reagent is crucial; its Lewis acidity activates the ketone carbonyl, while the enolate itself is soft enough to avoid side reactions. The chiral ligand, often an amino alcohol, coordinates to the zinc center, creating a chiral environment that dictates the facial selectivity of the enolate's attack on the ketone.

Protocol 1: Enantioselective Reformatsky-Type Reaction [6]

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add (-)-N,N-dibutylnorephedrine (DBNE) (0.12 mmol) to anhydrous toluene (2.0 mL).

  • Reagent Addition: Cool the solution to 0 °C and add diethylzinc (1.0 M in hexanes, 0.10 mmol) dropwise. Stir the mixture for 30 minutes at 0 °C.

  • Substrate Addition: Add the aryl ketone (0.50 mmol) to the flask, followed by ethyl iodofluoroacetate (1.0 mmol).

  • Reaction: Stir the reaction mixture at 0 °C for the specified time (typically 24-72 hours), monitoring by TLC.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (5 mL). Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Expected Outcome: This protocol typically yields the corresponding α-fluoro-β-hydroxy esters with high diastereoselectivity and excellent enantioselectivity (up to 95% ee) for the major diastereomer.[6]

Asymmetric Michael and Annulation Reactions

Fluorinated esters with an acidic α-proton, such as α-fluoro-β-ketoesters, are excellent nucleophiles (Michael donors) for conjugate addition reactions. Organocatalysis has emerged as a powerful strategy for controlling the stereochemistry of these additions.[1]

For instance, a primary-secondary diamine catalyst, in combination with a weak acid co-catalyst, can facilitate the asymmetric Robinson annulation between an α-fluoro-β-ketoester and an α,β-unsaturated ketone.[1]

Mechanistic Rationale: The primary amine of the catalyst forms an enamine with the α,β-unsaturated ketone, activating it for nucleophilic attack. The secondary amine deprotonates the α-fluoro-β-ketoester to generate a chiral enolate, which is directed by the catalyst's chiral scaffold. The introduction of the fluorine atom increases the acidity of the α-proton, facilitating enolate formation under milder conditions compared to non-fluorinated analogues.[1]

Catalytic Cycle: Organocatalyzed Michael Addition

G CAT Chiral Amine Catalyst IMINIUM Iminium Ion (Activated Electrophile) CAT->IMINIUM + Enone - H₂O ENONE α,β-Unsaturated Ketone ADDUCT Michael Adduct Intermediate IMINIUM->ADDUCT + Enolate FK_ESTER α-Fluoro-β-Ketoester (Nucleophile) ENOLATE Chiral Enolate FK_ESTER->ENOLATE + Catalyst (Base) PRODUCT Enantioenriched Product ADDUCT->PRODUCT Hydrolysis PRODUCT->CAT Catalyst Regeneration

Caption: Simplified catalytic cycle for a Michael addition.

Chapter 2: Fluorinated Moieties as Stereodirecting Elements

Beyond their role as substrates, fluorinated groups can be incorporated into chiral auxiliaries or catalysts to exert profound control over a reaction's stereochemical outcome.

Fluorinated Chiral Auxiliaries

A chiral auxiliary is a temporary chiral handle that directs the stereoselective formation of a new stereocenter. Fluorinated oxazolidines (FOX) have been developed as highly effective chiral auxiliaries.[7] In the alkylation of amide enolates derived from FOX auxiliaries, excellent diastereoselectivity is achieved.

The Fluorine Effect: The high performance is attributed to a stabilizing interaction between the fluorine atoms of the auxiliary and the lithium cation of the enolate. This F•••Li interaction helps to rigidify the transition state, leading to a highly organized structure where the electrophile can only approach from the less sterically hindered face, thus ensuring high diastereoselectivity.[7] This provides a clear example of fluorine's ability to engage in non-covalent interactions to control stereochemistry.

Substrate TypeReactionDiastereomeric Ratio (dr)Reference
FOX-AmideEnolate Alkylation>98:2[7]
FOX-AmideEnolate Hydroxylation>95:5[7]
FOX-AmideAldol Reaction>95:5[7]
Table 1: Performance of Fluorinated Oxazolidine (FOX) Chiral Auxiliaries.
Fluorinated Esters as Derivatizing Agents for Chiral Analysis

Determining the enantiomeric excess (ee) of a chiral alcohol or amine is a routine but critical task. This is often achieved by reacting the chiral analyte with a chiral derivatizing agent to form a mixture of diastereomers, which can then be distinguished and quantified by NMR spectroscopy or chromatography.

Mosher's acid, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), is a preeminent example. It is converted to its acid chloride and then reacted with a chiral alcohol to form a diastereomeric mixture of Mosher's esters.[8]

Principle of Analysis: In the NMR spectrum, the protons of the two diastereomeric esters experience different chemical environments due to the anisotropic effect of the phenyl ring in the Mosher's moiety. The bulky CF₃ group plays a crucial role in forcing a specific conformation of the ester, which makes the magnetic shielding/deshielding effects on the alcohol's substituents pronounced and predictable. By integrating the distinct signals for each diastereomer, the ee of the original alcohol can be accurately calculated.[8]

Chapter 3: Selected Protocols for the Modern Laboratory

The following protocols are representative of the key transformations discussed and are designed to be self-validating, with clear steps and expected outcomes based on published, authoritative sources.

Protocol 2: Organocatalytic Asymmetric α-Fluorination of a β-Keto Ester [9]

  • Setup: To a vial charged with a magnetic stir bar, add the β-keto ester (0.2 mmol, 1.0 equiv) and the chiral primary amine catalyst (e.g., a β,β-diaryl serine derivative, 0.02 mmol, 10 mol%).

  • Dissolution: Add the appropriate solvent (e.g., CHCl₃, 1.0 mL) and stir until all solids are dissolved.

  • Fluorination: Add N-fluorobenzenesulfonimide (NFSI) (0.24 mmol, 1.2 equiv) in one portion.

  • Reaction: Stir the reaction at room temperature for 12-48 hours, monitoring progress by TLC or ¹H NMR.

  • Purification: Upon completion, concentrate the reaction mixture and purify directly by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the enantioenriched α-fluoro-β-keto ester.

Expected Outcome: This method provides access to α-fluoro-β-keto esters with high yields and excellent enantioselectivities (often ≥90% ee).[9]

Conclusion and Future Outlook

Fluorinated esters are far more than simple variations of a common functional group; they are sophisticated tools that enable chemists to tackle long-standing challenges in asymmetric synthesis. Their electronic properties facilitate novel reactivity and enhance the efficacy of catalytic systems, while their steric and conformational influence can be harnessed to direct stereochemical outcomes with remarkable precision. From serving as activated substrates in C-C and C-H bond-forming reactions to acting as components of chiral auxiliaries and derivatizing agents, their versatility is clear.

Future research will likely focus on developing new catalytic systems that can leverage the unique properties of fluorinated esters with even greater efficiency and selectivity. The design of novel fluorinated chiral ligands and the application of these building blocks in more complex cascade reactions represent exciting frontiers. As the demand for stereochemically pure, complex fluorinated molecules continues to grow, the role of the humble fluorinated ester is set to become even more prominent in the synthetic chemist's arsenal.

References

  • Asymmetric Fluorination Reactions. ResearchGate.[Link]

  • Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives. RSC Publishing.[Link]

  • Conditions and results for enantioselective fluorination reactions of compounds of Scheme 1 (from 2010 to 2020). ResearchGate.[Link]

  • Enantioselective Nucleophile-Catalyzed Synthesis of Tertiary Alkyl Fluorides via the α-Fluorination of Ketenes: Synthetic and Mechanistic Studies. Journal of the American Chemical Society.[Link]

  • Asymmetric Synthesis of Fluorine-containing Compounds Using Organocatalysts. CHIMIA.[Link]

  • Enantioselective fluorination of α-branched aldehydes and subsequent conversion to α-hydroxyacetals via stereospecific C–F bond cleavage. RSC Publishing.[Link]

  • Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. PMC - NIH.[Link]

  • Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications (RSC Publishing).[Link]

  • Synthesis of α-fluoro-β-hydroxy esters by an enantioselective Reformatsky-type reaction. Chemical Communications (RSC Publishing).[Link]

  • Fluorinated chiral auxiliaries. BioCIS - CY Cergy Paris Université.[Link]

  • Modern Methods for Asymmetric Hydrogenation of Ketones. Organic Chemistry Portal.[Link]

  • Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. PMC - NIH.[Link]

  • Derivatization. Chemistry LibreTexts.[Link]

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Troubleshooting & Optimization

How to improve yield in the synthesis of Methyl 2-(2-fluorophenyl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2-(2-fluorophenyl)-2-methylpropanoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for improving the yield and purity of this important synthetic intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to Methyl 2-(2-fluorophenyl)-2-methylpropanoate?

A1: The most direct and industrially scalable approach involves a two-step process. First is the synthesis of the precursor carboxylic acid, 2-(2-fluorophenyl)-2-methylpropanoic acid. The second step is the esterification of this acid to the final methyl ester product.

  • Step 1: Synthesis of 2-(2-fluorophenyl)-2-methylpropanoic acid: This is typically achieved through the exhaustive methylation of a (2-fluorophenyl)acetic acid derivative. A common method involves the methylation of a more readily available starting material like methyl (2-fluorophenyl)acetate using a strong base (e.g., sodium hydride) and a methylating agent (e.g., methyl iodide).[1][2] Subsequent hydrolysis of the resulting ester yields the required carboxylic acid.

  • Step 2: Esterification: The most common method for this conversion is the Fischer-Speier Esterification .[3][4] This is an acid-catalyzed reaction between the carboxylic acid and an excess of methanol. Due to the steric hindrance around the carboxylic acid (a quaternary carbon center), this reaction requires optimized conditions to achieve high yields.

Q2: Can you explain the mechanism of the Fischer Esterification for this specific synthesis?

A2: Certainly. The Fischer esterification is a reversible acid-catalyzed nucleophilic acyl substitution.[5][6] Understanding the mechanism is crucial for troubleshooting and optimization.

  • Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[7][8]

  • Nucleophilic Attack by Methanol: A molecule of methanol (the nucleophile) attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.[3][7]

  • Proton Transfer: A proton is transferred from the newly added methoxy group to one of the hydroxyl groups. This converts a poor leaving group (-OH) into an excellent leaving group (H₂O).[5]

  • Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated (typically by another molecule of methanol or the conjugate base of the catalyst) to yield the final neutral ester product and regenerate the acid catalyst.

The entire process is in equilibrium, which is a critical factor for yield optimization.[5][9]

Fischer_Esterification cluster_0 Mechanism Steps cluster_1 Key Species A 1. Protonation of Carboxylic Acid B 2. Nucleophilic Attack by Methanol A->B + MeOH C 3. Tetrahedral Intermediate Formation B->C D 4. Proton Transfer C->D Intramolecular E 5. Elimination of Water D->E - H2O F 6. Deprotonation to Yield Ester E->F - H+ H2O H2O E->H2O H_plus H+ F->H_plus RCOOMe R-COOCH3 F->RCOOMe RCOOH R-COOH RCOOH->A MeOH CH3OH MeOH->A H_plus->A

Caption: Fischer Esterification Reaction Pathway.

Troubleshooting Guide: Maximizing Yield and Purity

This section addresses common issues encountered during the synthesis.

Problem 1: Low or No Yield of Methyl 2-(2-fluorophenyl)-2-methylpropanoate
Possible Cause A: Incomplete Reaction due to Equilibrium

Expert Insight: The Fischer esterification is a reversible reaction. The presence of water, a product of the reaction, can drive the equilibrium back towards the starting materials, thus limiting the yield.[5][10][11] The steric hindrance of the 2,2-disubstituted propanoic acid also slows the reaction rate, requiring more forcing conditions to reach equilibrium.

Solutions:

  • Use Excess Methanol: The most straightforward way to shift the equilibrium is to use Le Châtelier's principle. By using methanol as the reaction solvent, its large excess concentration drives the reaction forward.[7][9]

  • Increase Catalyst Loading: A higher concentration of the acid catalyst (e.g., sulfuric acid) can increase the rate at which equilibrium is reached. However, excessive amounts can lead to side reactions.

  • Elevate Reaction Temperature: Increasing the temperature increases the reaction rate. Typically, refluxing the methanol (approx. 65 °C) is effective.

  • Increase Reaction Time: Due to steric hindrance, this reaction may require prolonged heating. Monitor the reaction progress by TLC or GC to determine when it has reached completion. A reaction time of 16-24 hours is not uncommon for hindered systems.[1]

ParameterStandard ConditionOptimized for High YieldRationale
Methanol (MeOH) 5-10 equivalentsUse as solvent (>50 equiv.)Drives equilibrium towards the product.[7]
Catalyst (H₂SO₄) 1-5 mol%5-10 mol% (or ~0.2 equiv.)Accelerates the rate of a slow reaction.
Temperature Room TemperatureReflux (~65 °C)Provides activation energy for the reaction.
Time 2-4 hours16-24 hours (monitor)Allows the slow, hindered reaction to proceed to completion.
Possible Cause B: Poor Quality or Wet Starting Materials

Expert Insight: The presence of water in either the starting carboxylic acid or the methanol will inhibit the reaction from the start. Furthermore, impurities in the 2-(2-fluorophenyl)-2-methylpropanoic acid can interfere with the reaction.

Solutions:

  • Ensure Anhydrous Conditions: Use anhydrous grade methanol. If the solvent quality is uncertain, it can be dried over activated 3Å molecular sieves. Ensure the carboxylic acid starting material is thoroughly dry.

  • Verify Starting Material Purity: Confirm the purity of your 2-(2-fluorophenyl)-2-methylpropanoic acid via ¹H NMR or melting point analysis. If it was synthesized in-house, ensure it was properly purified before the esterification step.

Problem 2: Complicated Workup and Product Isolation
Possible Cause A: Difficulty in Neutralizing the Acid Catalyst

Expert Insight: After the reaction, the strong acid catalyst must be neutralized. Using a strong base like NaOH can cause saponification (hydrolysis) of the newly formed ester, especially if the neutralization is not performed at a low temperature.

Solution:

  • Use a Weak Base: Perform a quench by pouring the cooled reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize the strong acid catalyst without significantly hydrolyzing the ester product. The evolution of CO₂ gas is an indicator of neutralization. Perform this step slowly and with good stirring in a vessel with ample headspace.[12]

Possible Cause B: Product Loss During Extraction

Expert Insight: Methyl 2-(2-fluorophenyl)-2-methylpropanoate is a relatively nonpolar organic molecule. Proper selection of an extraction solvent and sufficient extraction cycles are necessary to ensure complete recovery from the aqueous phase.

Solutions:

  • Choose an Appropriate Solvent: Use a nonpolar organic solvent in which your product is highly soluble, such as diethyl ether, ethyl acetate, or dichloromethane.

  • Perform Multiple Extractions: It is more efficient to perform three smaller extractions than one large one. For example, instead of extracting with 1x150 mL of ether, use 3x50 mL.

  • Wash with Brine: After the bicarbonate wash, wash the combined organic layers with a saturated NaCl solution (brine). This helps to remove residual water from the organic phase and breaks up emulsions.[9]

Workup_Workflow Start 1. Cool Reaction Mixture to Room Temperature Quench 2. Pour Slowly into Saturated NaHCO3 (aq) Start->Quench Extract 3. Extract with Organic Solvent (e.g., Ether) 3x Quench->Extract Combine 4. Combine Organic Layers Extract->Combine Wash 5. Wash with Saturated NaCl (Brine) Combine->Wash Dry 6. Dry over Anhydrous Na2SO4 or MgSO4 Wash->Dry Filter 7. Filter off Drying Agent Dry->Filter Evaporate 8. Evaporate Solvent (Rotary Evaporator) Filter->Evaporate Purify 9. Purify Crude Product (Distillation or Chromatography) Evaporate->Purify

Caption: Post-Reaction Workup and Purification Flowchart.

Problem 3: Product is Impure After Workup
Possible Cause: Unreacted Starting Material and/or Side Products

Expert Insight: Even under optimized conditions, some starting carboxylic acid may remain. The high temperature and strong acid can also cause minor side reactions. The crude product is rarely pure enough for immediate use and requires a final purification step.

Solutions:

  • Purification by Column Chromatography: Flash column chromatography is a highly effective method for separating the nonpolar ester product from the polar carboxylic acid starting material.

    • Stationary Phase: Silica gel.

    • Mobile Phase: A nonpolar solvent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing). The ester will elute much faster than the unreacted acid.

  • Purification by Distillation: If the reaction is performed on a large scale, vacuum distillation can be an effective purification method. The product is an oil, and its boiling point will be significantly lower than the starting carboxylic acid.

Recommended Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Synthesis of Methyl 2-(2-fluorophenyl)-2-methylpropanoate via Fischer Esterification
  • Reagent Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(2-fluorophenyl)-2-methylpropanoic acid (10.0 g, 54.9 mmol).

    • Add 150 mL of anhydrous methanol. This acts as both a reactant and the solvent.

  • Catalyst Addition:

    • Stir the mixture to dissolve the solid. Once dissolved, slowly and carefully add concentrated sulfuric acid (1.0 mL, ~1.8 g, 18.3 mmol, 0.33 equiv.) to the solution. Caution: This addition is exothermic.

  • Reaction:

    • Heat the mixture to a gentle reflux (approximately 65-70 °C) using a heating mantle.

    • Allow the reaction to proceed under reflux for 16 hours. Monitor the reaction's progress by taking small aliquots and analyzing them by TLC (staining with potassium permanganate) or GC-MS. The reaction is complete when the starting carboxylic acid spot/peak is no longer visible.

  • Workup and Extraction:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the cooled mixture into a 500 mL beaker containing 200 mL of a stirred, ice-cold saturated aqueous sodium bicarbonate (NaHCO₃) solution. Caution: Vigorous CO₂ evolution will occur.

    • Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers in the separatory funnel and wash with saturated aqueous NaCl (brine) (1 x 50 mL).[12]

  • Drying and Solvent Removal:

    • Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

  • Purification:

    • Purify the crude oil via flash column chromatography on silica gel, eluting with a hexane/ethyl acetate solvent system (e.g., 95:5 v/v) to afford the pure Methyl 2-(2-fluorophenyl)-2-methylpropanoate.

    • An expected yield should be in the range of 85-95% based on analogous procedures.

References
  • Fischer Esterification-Typical Procedures. (2024). OperaChem. [Link]

  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]

  • Experiment 10: Fischer Esterification. Thompson Rivers University. [Link]

  • Fischer Esterification Reaction Mechanism. (2016). The Organic Chemistry Tutor, YouTube. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • Fischer Esterification. (2023). Chemistry LibreTexts. [Link]

  • Fischer–Speier esterification. Wikipedia. [Link]

  • Intensification and Optimization of FAME Synthesis via Acid-Catalyzed Esterification Using Central Composite Design (CCD). (2023). ACS Omega. [Link]

  • US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS. [Link]

  • 21.6: Condensation of Acids with Alcohols- The Fischer Esterification. (2020). Chemistry LibreTexts. [Link]

  • Optimization of the Acid Value Reduction in High Free Fatty Acid Crude Palm Oil via Esterification with Different Grades of Ethanol for Batch and Circulation Processes. (2023). MDPI. [Link]

  • EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. (2012). The Journal of Organic Chemistry. [Link]

  • 2-phenylpropionic acid. Organic Syntheses Procedure. [Link]

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Technical Support Center: Monitoring Methyl 2-(2-fluorophenyl)-2-methylpropanoate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical monitoring of Methyl 2-(2-fluorophenyl)-2-methylpropanoate synthesis. This guide is designed for researchers, chemists, and drug development professionals who require robust analytical methods to ensure reaction efficiency, product purity, and process control. As a key intermediate in various synthetic pathways, accurate monitoring of this compound and its related impurities is critical. This document provides in-depth, experience-driven answers to common challenges encountered in the laboratory.

Section 1: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the workhorse technique for monitoring the formation of Methyl 2-(2-fluorophenyl)-2-methylpropanoate due to its high resolution and sensitivity for non-volatile organic molecules.

Q1: I'm starting method development for my reaction mixture. What are the recommended initial HPLC conditions?

Answer: When developing a new HPLC method, the goal is to find conditions that provide good resolution between the starting materials, the product, and any significant impurities in a reasonable runtime. For Methyl 2-(2-fluorophenyl)-2-methylpropanoate, a reversed-phase (RP) method is the logical starting point.

Causality & Rationale: The target molecule is a moderately polar ester, making it well-suited for retention on a non-polar stationary phase like C18. A mobile phase of acetonitrile or methanol mixed with water provides the necessary polarity range to elute the compound. Including a small amount of acid (e.g., formic or acetic acid) in the mobile phase can improve peak shape by suppressing the ionization of any acidic impurities or free silanol groups on the column packing.[1]

Experimental Protocol: Initial Scouting Gradient

  • Column: Use a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detector: UV, set at a wavelength where both reactant and product have reasonable absorbance (e.g., 254 nm or 264 nm).[1][3] A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Injection Volume: 5-10 µL

  • Run a broad scouting gradient: Start at a low percentage of Mobile Phase B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes. This will help determine the approximate elution conditions for all components.

This initial run will inform whether an isocratic method is feasible or if a gradient is necessary for optimal separation.[4]

Table 1: Recommended Starting HPLC Conditions

Parameter Recommended Condition Rationale
Chromatograph HPLC with UV/Vis or PDA Detector Standard for purity analysis of aromatic compounds.
Column C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm) Good retention for moderately polar organic molecules.
Mobile Phase Acetonitrile/Water or Methanol/Water with 0.1% Acid Provides a wide polarity range for elution.
Detection 254 nm or 264 nm Common wavelengths for aromatic compounds.
Flow Rate 1.0 mL/min Standard for a 4.6 mm ID column.

| Column Temp. | 30°C | Ensures reproducible retention times.[1] |

Q2: My product peak is tailing significantly. What causes this and how can I fix it?

Answer: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase or by issues with the mobile phase. For fluorinated compounds, interactions with the silica backbone of the column can be a primary cause.

Causality & Rationale:

  • Silanol Interactions: The silica backbone of C18 columns has residual silanol groups (-Si-OH) that are acidic. If your analyte has basic character or can engage in strong hydrogen bonding, it can interact with these sites, leading to a secondary, slower retention mechanism that causes tailing.

  • Mobile Phase pH: If the mobile phase pH is not optimal, acidic or basic impurities can exist in both ionized and non-ionized forms, leading to broadened peaks.

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing tailing.

Troubleshooting Protocol:

  • Lower the Mobile Phase pH: Add 0.1% trifluoroacetic acid (TFA) or formic acid to your mobile phase. This protonates the silanol groups, minimizing their interaction with the analyte.

  • Use an End-Capped Column: Modern, high-purity, end-capped columns are designed to have minimal residual silanols. If you are using an older column, switching to a newer one can resolve the issue.

  • Reduce Sample Concentration: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were likely overloading the column.

  • Try a Different Organic Modifier: Switch from acetonitrile to methanol or vice-versa. Methanol can sometimes mask silanol interactions more effectively.

Troubleshooting_Peak_Tailing start Poor Peak Shape (Tailing) check_conc Is sample concentration high? start->check_conc action_dilute Dilute sample 10x and re-inject check_conc->action_dilute Yes check_ph Is mobile phase unbuffered? check_conc->check_ph No end_good Peak Shape Improved action_dilute->end_good action_add_acid Add 0.1% Formic Acid or TFA check_ph->action_add_acid Yes check_column Is the column old or low-purity? check_ph->check_column No action_add_acid->end_good action_switch_column Switch to a modern, end-capped C18 column check_column->action_switch_column Yes action_switch_column->end_good

Caption: Decision tree for troubleshooting HPLC peak tailing.

Section 2: Gas Chromatography (GC) Analysis

GC can be a powerful tool for this analysis, especially for assessing volatile impurities, but requires careful consideration of the analyte's thermal stability.

Q1: Is GC-MS a suitable method for monitoring this reaction?

Answer: Yes, GC-MS is a very suitable method, provided that Methyl 2-(2-fluorophenyl)-2-methylpropanoate and its precursors are thermally stable. The high resolution of capillary GC can separate closely related isomers, and the mass spectrometer provides definitive identification of peaks.[5]

Causality & Rationale: The primary risk with GC is thermal degradation of the analyte in the high-temperature injector port or column. Esters are generally stable, but the presence of the fluorine atom can influence this.[6] A preliminary test is essential. GC-MS offers the significant advantage of providing mass spectra, which can be used to identify unknown impurities by their fragmentation patterns.[5]

Protocol: Assessing Thermal Stability

  • Injector Port Temperature Ramp: Perform a series of injections of a pure standard of your product. Start with a low injector temperature (e.g., 150°C) and gradually increase it in 25°C increments (e.g., up to 275°C).

  • Monitor for Degradation: Analyze the resulting chromatograms. If you begin to see new peaks appearing at higher temperatures, or if your main peak area starts to decrease, it is a sign of thermal degradation.

  • Select Optimal Temperature: Choose an injector temperature that is high enough to ensure rapid volatilization but low enough to prevent degradation.

Table 2: Typical GC-MS Starting Conditions

Parameter Recommended Condition Rationale
Column DB-5ms, HP-5ms, or similar (30 m x 0.25 mm, 0.25 µm) General-purpose, non-polar column suitable for a wide range of analytes.
Injector Temp. 250°C (verify stability first) Ensures efficient vaporization without degradation.
Carrier Gas Helium, 1.0-1.5 mL/min Provides good efficiency and is inert.
Oven Program Start at 100°C, ramp 10°C/min to 280°C A standard program to elute semi-volatile compounds.

| MS Detector | Electron Ionization (EI), 70 eV | Standard for creating reproducible mass spectra for library matching. |

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides invaluable structural information and is uniquely powerful for this molecule due to the presence of the fluorine atom.

Q1: How can I use ¹⁹F NMR to monitor the reaction in real-time?

Answer: ¹⁹F NMR is an exceptionally clean and powerful technique for monitoring reactions involving fluorinated compounds.[7] Because there are virtually no background ¹⁹F signals in most organic solvents or reagents, you can directly and quantitatively observe the consumption of your fluorinated starting material and the appearance of your fluorinated product.

Causality & Rationale: The chemical shift of a ¹⁹F nucleus is highly sensitive to its local electronic environment.[8] The fluorine atom on the phenyl ring of your starting material (e.g., 2-fluorophenylacetic acid or a derivative) will have a distinct chemical shift compared to the fluorine on the final ester product. This difference allows for clear, unambiguous monitoring. ¹⁹F NMR is often quantitative with a single pulse experiment, making it ideal for determining conversion rates.[9]

Experimental Protocol: Reaction Monitoring by ¹⁹F NMR

  • Prepare a Stock Solution: Create a solution of a stable, fluorinated internal standard (e.g., trifluorotoluene) in the deuterated solvent you will use for the reaction.

  • Set up the Reaction: In an NMR tube, combine the reactants and a known amount of the internal standard stock solution.

  • Acquire Initial Spectrum (t=0): Take a ¹⁹F NMR spectrum before initiating the reaction. This will show the peaks for your starting material and the internal standard.

  • Initiate Reaction: Add the final reagent or catalyst (or apply heat) to start the reaction.

  • Acquire Spectra Over Time: Take ¹⁹F NMR spectra at regular intervals. You will observe the peak for the starting material decrease in intensity while a new peak for the product grows in.

  • Quantify: The ratio of the integral of the product peak to the integral of the internal standard peak can be used to calculate the exact concentration and yield over time.

NMR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis prep_std Prepare Internal Standard (e.g., Trifluorotoluene) prep_rxn Combine Reactants & Standard in NMR Tube prep_std->prep_rxn acq_t0 Acquire Spectrum (t=0) prep_rxn->acq_t0 init_rxn Initiate Reaction acq_t0->init_rxn acq_timed Acquire Spectra at Intervals init_rxn->acq_timed integrate Integrate Peaks: - Starting Material - Product - Standard acq_timed->integrate calculate Calculate Conversion & Yield vs. Time integrate->calculate result Reaction Kinetic Profile calculate->result

Caption: Workflow for reaction monitoring using ¹⁹F NMR.

Section 4: General Troubleshooting & Impurity Profiling

Q1: My reaction is not going to completion. What are the likely side reactions or impurities I should be looking for?

Answer: Incomplete conversion is a common challenge. Besides issues with reagents or conditions, side reactions can consume starting materials or the product itself. For an esterification reaction to form Methyl 2-(2-fluorophenyl)-2-methylpropanoate, several potential side products could arise.

Causality & Rationale:

  • Hydrolysis: If water is present, the ester product can hydrolyze back to the carboxylic acid starting material, especially under acidic or basic conditions. This is a common issue in Fischer esterifications, which are equilibrium reactions.[10]

  • Decarboxylation: Under harsh heating, the parent carboxylic acid could potentially undergo decarboxylation, though this is less likely for this specific structure.

  • Impurities from Starting Materials: The purity of your starting materials is critical. Impurities in the initial 2-(2-fluorophenyl)-2-methylpropanoic acid or the methylating agent can lead to side products.[11]

  • Solvent-Related Impurities: Some solvents can participate in the reaction. For example, if using an alcohol other than methanol as a solvent, you could form a different ester (transesterification).

Impurity Profiling Strategy:

  • LC-MS is Ideal: Use HPLC coupled with a mass spectrometer (LC-MS) to analyze your reaction mixture. This will provide both the retention time and the mass-to-charge ratio (m/z) of all components.

  • Look for Expected Masses: Search the data for the m/z of the starting carboxylic acid (hydrolysis product) and other potential side products.

  • Forced Degradation Studies: To proactively identify potential degradation products, subject a pure sample of your product to stress conditions (acid, base, heat, oxidation).[12] Analyzing the resulting mixtures can help you identify impurities that might form during the reaction or on storage.

Table 3: Potential Impurities and Their Origin

Impurity Potential Origin Recommended Analytical Technique
2-(2-fluorophenyl)-2-methylpropanoic acid Incomplete reaction or hydrolysis of product HPLC, LC-MS
Isomeric Byproducts Non-selective reactions in precursor synthesis[13] HPLC, GC-MS
Residual Solvents Incomplete removal during workup Headspace GC-MS

| Degradation Products | Thermal or chemical instability | LC-MS after forced degradation studies |

References

  • EP2240464A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds - Google P
  • Development and Validation of RP-HPLC-PDA Method for Estimation of Mometasone Furoate, Salicylic Acid, Methyl Paraben and Propyl - Research and Reviews (2015). [Link]

  • Synthesis of 2-(2-Fluorophenyl)-2-methylamino-Cyclohexanone as a New Ketamine Derivative - Taylor & Francis Group (2016). [Link]

  • A Systematic Review Of Impurity Profiling And Stability Studies In Pharmaceutical Drug Substances - STM Journals (2025). [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC - NIH (2026). [Link]

  • Overcoming analytical challenges of Other Test Method 50: Analysis of volatile fluorinated compounds in passivated canisters from stationary source emissions - ResearchGate (2025). [Link]

  • Development and validation of RP HPLC method for the estimation of methyl paraben sodium and propyl paraben sodium in iron protein succinylate syrup - ResearchGate (2023). [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - NIH. [Link]

  • A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC - NIH. [Link]

  • Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - NIH (2020). [Link]

  • A Validated RP-HPLC Method for Simultaneous Estimation of Preservative Reagents Metylparaben and Propylparaben - ResearchGate (2020). [Link]

  • Overcoming analytical challenges of Other Test Method 50: Analysis of volatile fluorinated compounds in passivated canisters from stationary source emissions - PubMed (2025). [Link]

  • Development and validation of an analytical method for the assessment of methylparaben and propylparaben by HPLC-UV - GERPAC (2022). [Link]

  • Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC - NIH. [Link]

  • Predicting the product of an esterification reaction - Real Chemistry - YouTube (2022). [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Propanoate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into bioactive molecules represents a cornerstone of medicinal chemistry. This guide provides an in-depth, objective comparison of the biological activities of fluorinated versus non-fluorinated propanoate analogs, a chemical class prevalent in many therapeutic agents. By delving into the fundamental physicochemical alterations induced by fluorination, we will explore the profound impact on metabolic stability, target binding affinity, and cell permeability, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The Fluorine Advantage: More Than Just a Halogen Swap

The substitution of a hydrogen atom with fluorine, the most electronegative element, imparts a unique set of properties to a molecule far beyond a simple increase in mass. The strong carbon-fluorine bond, the small van der Waals radius of fluorine (1.47 Å, comparable to hydrogen's 1.20 Å), and its ability to act as a weak hydrogen bond acceptor can dramatically alter a compound's pharmacokinetic and pharmacodynamic profile.[1][2] This guide will use the well-known non-steroidal anti-inflammatory drugs (NSAIDs) ibuprofen (a non-fluorinated propanoate) and its fluorinated analog flurbiprofen as a primary case study to illustrate these principles.

I. Metabolic Stability: Resisting the Body's Defenses

A critical hurdle in drug development is overcoming rapid metabolic degradation, primarily by cytochrome P450 (CYP) enzymes in the liver. Fluorination is a widely employed strategy to enhance metabolic stability by blocking metabolically labile sites.[3]

Causality of Enhanced Stability: The exceptional strength of the C-F bond compared to a C-H bond makes it significantly more resistant to enzymatic cleavage. By replacing a hydrogen atom at a site prone to oxidative metabolism with fluorine, the metabolic pathway can be effectively blocked, leading to a longer plasma half-life and improved bioavailability of the drug.

Comparative Data: Ibuprofen vs. Flurbiprofen

CompoundKey Metabolic PathwayPlasma Half-life (t½)Reference
IbuprofenHepatic oxidation by CYP2C92-4 hours[4]
FlurbiprofenHepatic oxidation~3-4 hours[2]

Note: While the plasma half-lives of ibuprofen and flurbiprofen are similar, fluorination can lead to more significant increases in metabolic stability in other molecular contexts.

Experimental Protocol: In Vitro Metabolic Stability Assessment using Liver Microsomes

This protocol provides a robust method to evaluate the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which are rich in CYP enzymes.

Principle: The intrinsic clearance of a compound is determined by monitoring its depletion over time in the presence of liver microsomes and the necessary cofactor, NADPH. A compound with high metabolic stability will show a slower rate of depletion.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Test Compound Stock Solution: Prepare a 10 mM stock solution of the fluorinated and non-fluorinated propanoate analogs in a suitable organic solvent (e.g., DMSO).

    • Liver Microsomes: Thaw pooled human liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer to ensure a sustained supply of the cofactor.

  • Incubation:

    • Pre-warm the microsomal solution and the test compounds separately at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the microsomal solution containing the test compound (final concentration typically 1 µM).

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. This precipitates the proteins and halts enzymatic activity.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg microsomal protein).

Self-Validation: The protocol should include positive controls (compounds with known high and low metabolic clearance) and negative controls (incubations without NADPH) to ensure the validity of the assay.

II. Target Binding Affinity: Hitting the Mark with Precision

Fluorination can significantly influence the binding affinity of a ligand to its biological target. This can occur through direct interactions of the fluorine atom with the protein or indirectly by altering the electronic properties of the molecule.[1]

Causality of Altered Affinity: The high electronegativity of fluorine can create favorable electrostatic interactions with electron-deficient regions of the binding pocket. Furthermore, the introduction of fluorine can alter the pKa of nearby functional groups, impacting their ionization state and ability to form crucial hydrogen bonds or ionic interactions with the target protein.

Comparative Data: COX Enzyme Inhibition by Ibuprofen and Flurbiprofen

Both ibuprofen and flurbiprofen exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes.

CompoundTargetIC50 (µM)Reference
IbuprofenCOX-113[5]
COX-2344[5]
FlurbiprofenCOX-10.5[5]
COX-24.5[5]

As the data indicates, the fluorinated analog, flurbiprofen, exhibits significantly higher potency against both COX-1 and COX-2 compared to ibuprofen.

Experimental Protocol: Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Principle: The assay measures the equilibrium binding of a radiolabeled ligand to a receptor preparation. The addition of an unlabeled test compound will compete for the same binding site, leading to a concentration-dependent decrease in the amount of bound radioligand.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., COX enzymes).

    • Radioligand: Select a suitable radiolabeled ligand with high affinity and specificity for the target receptor.

    • Test Compounds: Prepare serial dilutions of the fluorinated and non-fluorinated propanoate analogs.

  • Assay Setup:

    • In a 96-well plate, add the membrane preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled competing ligand).

  • Incubation:

    • Incubate the plate at a specific temperature for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand.

    • Wash the filters several times with ice-cold buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter mat and add a scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Self-Validation: The assay should be validated by determining the Kd of the radioligand through saturation binding experiments and ensuring that the specific binding is at least 80% of the total binding.

III. Cell Permeability: Crossing the Cellular Divide

The ability of a drug to cross cell membranes is crucial for its absorption and distribution to the site of action. Fluorination can modulate cell permeability by altering a molecule's lipophilicity.

Causality of Permeability Changes: The introduction of fluorine can increase the lipophilicity of a molecule, which generally enhances its ability to passively diffuse across the lipid bilayer of cell membranes. However, the effect is not always straightforward and can depend on the overall molecular context.

Comparative Data: Cell Permeability of Propanoate Analogs

Experimental Protocol: Caco-2 Cell Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer with tight junctions that serves as an excellent in vitro model of the intestinal epithelium to predict drug absorption.

Principle: The apparent permeability coefficient (Papp) of a compound is determined by measuring its transport across a confluent monolayer of Caco-2 cells cultured on a semi-permeable membrane.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports in a transwell plate until they form a confluent and differentiated monolayer (typically 21 days).

    • Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Assay Procedure:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

    • Add the test compound (fluorinated or non-fluorinated propanoate analog) to the apical (donor) chamber.

    • At various time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral (receiver) chamber.

    • To assess active efflux, perform the transport study in the reverse direction (basolateral to apical).

  • Sample Analysis:

    • Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter membrane, and C0 is the initial concentration of the drug in the donor chamber.

    • Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Self-Validation: The assay should include control compounds with known high and low permeability to validate the performance of the Caco-2 cell monolayer.

IV. Impact on Signaling Pathways: A Case Study with NF-κB

Propanoate derivatives, including NSAIDs, are known to exert their anti-inflammatory effects in part through the inhibition of the NF-κB signaling pathway.[6][7] This pathway is a central regulator of inflammation, and its inhibition can lead to a reduction in the expression of pro-inflammatory genes.

NF-κB Signaling Pathway:

NF_kB_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1β) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex (IKKα/β/γ) Receptor->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation NF_kB NF-κB (p50/p65) IkB->NF_kB Inhibition IkB_P p-IκB NF_kB_active Active NF-κB (p50/p65) NF_kB->NF_kB_active Release Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation Propanoate_Analogs Propanoate Analogs (Fluorinated & Non-fluorinated) Propanoate_Analogs->IKK_complex Inhibition DNA DNA (κB sites) NF_kB_active->DNA Binding Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Transcription

Caption: The NF-κB signaling pathway and the inhibitory action of propanoate analogs.

V. Conclusion

The strategic incorporation of fluorine into propanoate analogs can profoundly modulate their biological activity. As demonstrated through the case study of ibuprofen and flurbiprofen, fluorination can lead to enhanced metabolic stability, increased target binding affinity, and altered cell permeability. These modifications are a direct result of the unique physicochemical properties of the fluorine atom. The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate and compare the biological performance of fluorinated and non-fluorinated compounds, thereby facilitating the rational design of more effective and safer therapeutic agents.

VI. References

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  • Shibuya, K., et al. (2007). [Design and synthesis of peroxisome proliferator-activated receptor (PPAR) delta agonists and its implication to the driving force to elicit PPAR delta selectivity]. PubMed. [Link]

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A Researcher's Guide to Isomeric Effects: Navigating the Biological Impact of Fluorophenyl Placement

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Subtle Power of a Single Atom's Shift

In the landscape of modern medicinal chemistry, fluorine has become a cornerstone element for optimizing drug candidates.[1][2] Its unique properties—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.[3][4] This guide moves beyond the general benefits of fluorination to explore a more nuanced, yet critical, aspect of drug design: the profound impact of constitutional isomerism. Specifically, we will dissect how the simple positional shift of a fluorine atom on a phenyl ring—from ortho to meta to para—can dramatically alter a compound's interaction with its biological target, sometimes by orders of magnitude.

Pillar 1: The Physicochemical Causality of Isomeric Position

The biological effect of a drug molecule is intrinsically linked to its physicochemical properties. The position of a fluorine atom on a phenyl ring directly modulates these properties through a delicate interplay of electronic and steric effects. Understanding this causality is fundamental to rational drug design.

Electronic Influence: A Tug-of-War Between Induction and Resonance

Fluorine exerts a powerful electron-withdrawing inductive effect (-I) due to its extreme electronegativity. Simultaneously, its lone pairs can participate in a weaker, electron-donating resonance effect (+R). The position of the fluorine atom determines the net outcome of these opposing forces on the phenyl ring's electron density.[6][7]

  • ortho and para Positions: In these positions, both the inductive and resonance effects are at play. The resonance effect donates electron density to the ring, partially counteracting the strong inductive withdrawal.[8] This leads to a complex electronic environment that can influence interactions with electron-rich or electron-poor pockets in a biological target.

  • meta Position: At the meta position, the resonance effect is negligible. Therefore, the strong electron-withdrawing inductive effect dominates, making the meta-fluorophenyl ring significantly more electron-deficient.

These electronic shifts directly impact a molecule's acidity (pKa) and lipophilicity (logP), two parameters critical for absorption, distribution, metabolism, and excretion (ADME).[1][9][10] For instance, the reduction in the basicity of nearby functional groups can enhance membrane permeation and improve oral bioavailability.[11]

G cluster_ortho ortho-Position cluster_meta meta-Position cluster_para para-Position o_ring Phenyl Ring o_F F o_ring->o_F -I (Inductive) m_ring Phenyl Ring o_F->o_ring +R (Resonance) m_F F m_ring->m_F -I (Inductive) p_ring Phenyl Ring m_note No Resonance Effect p_F F p_ring->p_F -I (Inductive) p_F->p_ring +R (Resonance)

Caption: Electronic effects of fluorine by position.

Conformational and Steric Control

Beyond electronics, the position of the fluorine atom can dictate the molecule's preferred three-dimensional shape, or conformation.[1] This is critical, as biological targets like receptors and enzymes possess exquisitely shaped binding pockets.[12] An ortho-fluoro substitution, for example, can act as a "conformational lock," restricting the rotation of the phenyl ring and forcing the molecule into a specific bioactive conformation that may lead to enhanced binding affinity. Conversely, a fluorine atom in the wrong position can introduce steric hindrance, preventing the ligand from fitting optimally into the binding site.[5]

Pillar 2: Comparative Analysis in Action - Case Studies

The theoretical principles outlined above are best understood through real-world experimental data. The following case studies compare the biological activities of fluorophenyl isomers targeting distinct classes of proteins.

Case Study 1: G Protein-Coupled Receptors (GPCRs) - The Serotonin 5-HT₂ₐ Receptor

GPCRs are a major class of drug targets, and their ligand interactions are highly sensitive to subtle structural changes.[5] A study on a series of aminergic GPCR ligands provides a stark example of isomeric effects at the serotonin 5-HT₂ₐ receptor.

Experimental Data Summary: 5-HT₂ₐ Receptor Binding Affinity

Compound SeriesIsomer PositionBinding Affinity (Ki, nM)Fold Difference vs. para
Phenethylpiperazines para-fluoro10-
ortho-fluoro252.5x weaker
meta-fluoro>1000>100x weaker

Data synthesized from findings reported in Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands.[5]

Analysis & Mechanistic Insight: The data clearly demonstrates a strong preference for the para-fluoro isomer.[5] The ortho-isomer is tolerated with only a slight decrease in affinity, but the meta-isomer results in a dramatic loss of activity—a classic activity cliff.[5]

The causality behind this observation lies in the architecture of the 5-HT₂ₐ binding pocket. X-ray crystallography and molecular modeling reveal that the phenyl ring interacts with aromatic amino acid residues, specifically Tryptophan (W6.48) and Phenylalanine (F6.52).[5]

  • The para -fluoro derivative fits optimally within this aromatic pocket without causing steric hindrance.

  • The ortho -fluoro derivative causes a minor perturbation but is still largely accommodated.

  • The meta -fluoro derivative, however, introduces a significant steric clash with these residues, disrupting the key interactions necessary for high-affinity binding.[5]

G cluster_ligands receptor 5-HT₂ₐ Receptor Binding Pocket W6.48 F6.52 para para-Isomer para->receptor:f1 Optimal Fit (π-π stacking) para->receptor:f2 Optimal Fit (π-π stacking) ortho ortho-Isomer ortho->receptor:f1 Minor Perturbation meta meta-Isomer meta->receptor:f2 Steric Clash (Binding Disrupted)

Caption: Isomer interactions in the 5-HT₂ₐ binding pocket.

Case Study 2: Enzyme Inhibition - Tubulin Polymerization Inhibitors

The isomeric effects are not limited to receptors. A series of 7-phenyl-pyrroloquinolinone (7-PPyQ) derivatives designed as antitubulin agents demonstrates how fluorine placement can fine-tune cytotoxicity.

Experimental Data Summary: Cytotoxicity in Tumor Cell Lines

CompoundIsomer PositionMean GI₅₀ (µM) in NCI-60 Panel
3-ethyl-7-(2-fluorophenyl)-pyrroloquinolinone ortho-fluoro0.015
3-ethyl-7-(3-fluorophenyl)-pyrroloquinolinone meta-fluoro0.022
Unsubstituted Phenyl Analog (Reference)~0.050

Data synthesized from findings reported in Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones.[13]

Analysis & Mechanistic Insight: In this case, both the ortho (2-fluoro) and meta (3-fluoro) derivatives exhibited potent cytotoxic activity, superior to the unsubstituted parent compound.[13] These compounds function by inhibiting tubulin assembly, a mechanism shared with the well-known drug colchicine.[13] The enhanced potency of the fluorinated analogs suggests that the fluorine atom, through either electronic or conformational effects, improves the interaction with the colchicine binding site on tubulin. Mechanistic studies showed these compounds induce a strong G2/M cell cycle arrest and apoptosis, consistent with their role as microtubule-destabilizing agents.[13]

Pillar 3: Self-Validating Experimental Protocols

To generate reliable and comparable data on isomeric effects, robust and well-validated experimental protocols are essential. The following sections detail standard methodologies for determining the key parameters discussed in the case studies.

Protocol 1: Competitive Radioligand Binding Assay (Ki Determination)

This protocol is the gold standard for quantifying the binding affinity of a compound for a specific receptor. Its self-validating nature comes from the use of a well-characterized radioligand and competition kinetics, which ensures that the measured effect is specific to the target binding site.

Objective: To determine the inhibitory constant (Ki) of ortho-, meta-, and para-fluorophenyl derivatives for a target receptor.

Methodology:

  • Preparation of Receptor Source:

    • Culture cells engineered to overexpress the target receptor (e.g., HEK293 cells with 5-HT₂ₐ).

    • Harvest the cells and prepare a crude membrane fraction via homogenization and centrifugation. Resuspend the membrane pellet in an appropriate assay buffer.

    • Causality: Using isolated membranes ensures that the assay measures direct binding to the receptor, eliminating confounding downstream cellular effects.

  • Competition Binding Reaction:

    • In a 96-well plate, set up reactions containing:

      • Receptor membranes (a fixed amount, e.g., 10-20 µg protein).

      • A radiolabeled ligand (e.g., [³H]-ketanserin for 5-HT₂ₐ) at a fixed concentration near its Kd value.

      • A serial dilution of the unlabeled test compound (the fluorophenyl isomers), typically spanning 8-10 log units.

    • Include controls for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

    • Causality: The unlabeled test compound competes with the radioligand for the same binding site. The extent of radioligand displacement is directly proportional to the affinity and concentration of the test compound.

  • Incubation and Termination:

    • Incubate the plate at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/B), which traps the membranes (and bound radioligand) while allowing unbound radioligand to pass through.

    • Wash the filters rapidly with ice-cold buffer to remove any remaining unbound radioligand.

    • Causality: Rapid filtration is critical to prevent dissociation of the ligand-receptor complex, ensuring an accurate snapshot of the equilibrium state.

  • Quantification and Data Analysis:

    • Place the filter discs in scintillation vials with scintillation cocktail and quantify the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

    • Subtract the non-specific binding CPM from all other values.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response, variable slope) to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[14]

    • Convert the IC₅₀ value to the Ki value using the Cheng-Prusoff equation :

      • Ki = IC₅₀ / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

    • Causality: The Cheng-Prusoff correction is essential because the IC₅₀ value is dependent on the concentration of the radioligand used. The Ki is an intrinsic measure of the inhibitor's affinity and is independent of assay conditions.

G A 1. Prepare Receptor Membranes B 2. Set up Competition Assay (Radioligand + Isomers) A->B C 3. Incubate to Equilibrium B->C D 4. Rapid Vacuum Filtration C->D E 5. Scintillation Counting D->E F 6. Plot Dose-Response Curve & Calculate IC₅₀ E->F G 7. Calculate Ki via Cheng-Prusoff Eq. F->G

Caption: Workflow for Ki determination via radioligand assay.

Protocol 2: Cell Viability MTT Assay (IC₅₀ Determination)

This protocol measures the cytotoxic or cytostatic effect of a compound on proliferating cells. It serves as a robust method for evaluating enzyme inhibitors or other agents that impact cell health.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of fluorophenyl derivatives on the viability of a cancer cell line.

Methodology:

  • Cell Seeding:

    • Culture the desired cell line (e.g., HeLa or A549) to logarithmic growth phase.

    • Trypsinize, count, and dilute the cells to a predetermined optimal density.

    • Seed 100 µL of the cell suspension into each well of a 96-well microplate and incubate for 24 hours to allow for cell attachment.

    • Causality: Allowing cells to attach and resume normal growth ensures that the drug's effect is measured on a healthy, proliferating population.

  • Compound Treatment:

    • Prepare a serial dilution of each fluorophenyl isomer in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various drug concentrations. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for a defined period, typically 48 or 72 hours, in a humidified incubator at 37°C and 5% CO₂.

    • Causality: A long incubation period allows the compound to exert its full biological effect, whether it be apoptosis, cell cycle arrest, or metabolic disruption.

  • MTT Addition and Formazan Solubilization:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours.

    • During this time, viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow MTT to purple formazan crystals.[15]

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well. Agitate the plate gently to fully dissolve the formazan crystals.[15]

    • Causality: This step is the core of the assay. The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm (with a reference wavelength of ~630 nm).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control wells.

    • Plot the percent viability against the log concentration of the compound.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.[16][17]

    • Causality: The dose-response curve provides a quantitative measure of the compound's potency in a cellular context. The IC₅₀ represents the concentration required to achieve a 50% reduction in cell viability under the specified conditions.

Conclusion: A Mandate for Comprehensive Isomeric Profiling

The evidence presented is unequivocal: the positional placement of a single fluorine atom on a phenyl ring is a critical design element that can profoundly modulate biological activity. The shift from a para to a meta position can decrease binding affinity by over 100-fold, while in other systems, ortho and meta isomers can confer superior potency.[5][13] These dramatic "activity cliffs" underscore the context-dependent nature of fluorine's effects, which are dictated by the specific topology and chemical environment of the biological target.[18]

For researchers in drug discovery, the key takeaway is the necessity of empirical testing. Relying on assumptions or data from a single isomer can lead to the premature dismissal of a promising chemical scaffold. The synthesis and evaluation of all three positional isomers—ortho, meta, and para—should be considered a mandatory step in the early stages of lead optimization. This comprehensive approach ensures a thorough exploration of the structure-activity landscape and maximizes the potential for discovering drug candidates with optimal potency, selectivity, and pharmacokinetic properties.

References

  • Jadwiszczak, M., et al. (2022). Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. Molecules. Available at: [Link]

  • Chemistry Steps. Ortho, Para, Meta. Available at: [Link]

  • Solly, B., et al. (2018). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. ResearchGate. Available at: [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Chemistry Steps. We will talk about the Ortho-, Meta, and Para directors in electrophilic aromatic substitution. Available at: [Link]

  • Salwiczek, M., et al. (2021). Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. Available at: [Link]

  • Bégué, J.-P., & Bonnet-Delpon, D. (2006). Biological Impacts of Fluorination. ResearchGate. Available at: [Link]

  • Singh, S., & Kumar, V. (2023). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. Available at: [Link]

  • ResearchGate. The role of fluorine in medicinal chemistry. ResearchGate. Available at: [Link]

  • Taylor & Francis Online. The role of fluorine in medicinal chemistry. Available at: [Link]

  • Isanbor, C., & O'Hagan, D. (2016). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • Tlili, A., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. Available at: [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. PubMed. Available at: [Link]

  • Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. Available at: [Link]

  • Ladds, M. J. G., & Antolin, A. A. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available at: [Link]

  • Wenzel, M., et al. (2015). Receptor conformational change induces fluoride binding despite competitive water binding. Chemical Communications. Available at: [Link]

  • Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Available at: [Link]

  • Sittel, F., & Matter, H. (2021). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Chemical Information and Modeling. Available at: [Link]

  • Al-Aboudi, A., et al. (2021). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. Available at: [Link]

  • Schaaf, L.-M., et al. (2020). Development of Highly Affine and Selective Fluorinated Cannabinoid Type 2 Receptor Ligands. Molecules. Available at: [Link]

  • ResearchGate. Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. ResearchGate. Available at: [Link]

  • ResearchGate. Fluorine substituent effects (on bioactivity). ResearchGate. Available at: [Link]

  • edX. IC50 Determination. Available at: [Link]

  • Obeng, S., et al. (2021). Exploring substitution effects on the potential dominant conformations of NBF derivatives leading to functional conversion at the mu opioid receptor. RSC Medicinal Chemistry. Available at: [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, Z., et al. (2024). Phosphonium Ylide-Catalyzed Z-Stereoselective Synthesis of α-Substituted Monofluoroalkenes from gem-Difluoroalkenes and Triazoles. Organic Letters. Available at: [Link]

  • BiochemSphere. Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery. Available at: [Link]

  • Taylor & Francis Online. The role of fluorine in medicinal chemistry: Review Article. Available at: [Link]

  • Sittel, F. (2018). The Effect of Fluorination on Protein-Protein Interactions - A Molecular Dynamics Study. Available at: [Link]

  • Hoffmann, C., et al. (2008). Conformational changes in G-protein-coupled receptors-the quest for functionally selective conformations is open. British Journal of Pharmacology. Available at: [Link]

  • Quora. (2020). Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds?. Available at: [Link]

  • Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. Available at: [Link]

  • Maurya, S. R., et al. (2021). Protein-Observed Fluorine NMR Is a Complementary Ligand Discovery Method to 1H CPMG Ligand-Observed NMR. ACS Chemical Biology. Available at: [Link]

  • Perez-Velazquez, J., et al. (2024). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences. Available at: [Link]

  • Al-Aboudi, A., et al. (2021). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. Available at: [Link]

Sources

A Comparative Guide to the Quantitative Analysis of Methyl 2-(2-fluorophenyl)-2-methylpropanoate: A Focus on qNMR

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical manufacturing, the precise and accurate determination of a compound's purity is paramount. For Methyl 2-(2-fluorophenyl)-2-methylpropanoate, a key intermediate in various synthetic pathways[1], establishing a robust analytical method for its assay is critical for quality control and ensuring the integrity of the final product. This guide provides an in-depth comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the assay of this fluorinated ester. We will delve into the theoretical underpinnings, practical implementation, and comparative performance of these methods, supported by experimental insights.

The Principle of Quantitative NMR (qNMR): A Paradigm of Direct Measurement

Unlike chromatographic methods that rely on the response factor of an analyte relative to a reference standard, qNMR offers a distinct advantage: it is a primary ratio method of analysis. The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal in an NMR spectrum and the number of nuclei contributing to that signal[2][3][4]. This inherent relationship allows for the absolute quantification of a substance without the need for a chemically identical reference standard for the analyte itself[5].

For the assay of Methyl 2-(2-fluorophenyl)-2-methylpropanoate, we can utilize ¹H qNMR by integrating the signals corresponding to its unique protons and comparing them to the integral of a certified reference material (CRM) of known purity, introduced into the sample at a precise concentration[5][6]. The presence of the fluorine atom in the molecule also opens the possibility of using ¹⁹F qNMR, which can offer a cleaner spectrum with potentially less overlapping signals.

Experimental Workflow: qNMR Assay of Methyl 2-(2-fluorophenyl)-2-methylpropanoate

The successful implementation of a qNMR assay hinges on a meticulous experimental design and execution. The following protocol outlines the key steps for the accurate quantification of Methyl 2-(2-fluorophenyl)-2-methylpropanoate.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh ~10 mg of Methyl 2-(2-fluorophenyl)-2-methylpropanoate weigh_is Accurately weigh ~5 mg of internal standard (e.g., Maleic Anhydride) dissolve Dissolve both in a known volume of deuterated solvent (e.g., CDCl3) weigh_is->dissolve transfer Transfer to a high-precision NMR tube dissolve->transfer setup Optimize NMR parameters (e.g., pulse angle, relaxation delay) transfer->setup acquire Acquire ¹H NMR spectrum setup->acquire process Apply Fourier transform, phase and baseline correction acquire->process integrate Integrate characteristic signals of analyte and internal standard process->integrate calculate Calculate purity using the qNMR equation integrate->calculate

Figure 1: A schematic representation of the qNMR experimental workflow for the assay of Methyl 2-(2-fluorophenyl)-2-methylpropanoate.

Step-by-Step Methodology
  • Selection of Internal Standard: The choice of an internal standard is critical. It must be chemically stable, non-reactive with the analyte, and possess signals that are well-resolved from those of the analyte and solvent. For ¹H qNMR of Methyl 2-(2-fluorophenyl)-2-methylpropanoate, a suitable internal standard is Maleic Anhydride, which is highly pure and has a sharp singlet in a region of the spectrum that is typically free from other signals.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of Methyl 2-(2-fluorophenyl)-2-methylpropanoate into a clean, dry vial using a microbalance. The uncertainty in weighing is a significant contributor to the overall uncertainty of the measurement[4][7].

    • Accurately weigh approximately 5 mg of the certified internal standard (e.g., Maleic Anhydride) into the same vial.

    • Dissolve the mixture in a precise volume of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), ensuring complete dissolution of both the analyte and the internal standard[2].

    • Transfer the solution to a high-precision NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion and minimize peak overlap[7].

    • Key acquisition parameters must be optimized for quantitative accuracy. This includes ensuring a sufficiently long relaxation delay (D1) – typically 5 times the longest T₁ relaxation time of the signals of interest – to allow for complete magnetization recovery between pulses. A calibrated 90° pulse angle should be used.

  • Data Processing and Analysis:

    • The raw Free Induction Decay (FID) data is processed with a Fourier transform.

    • Careful phase and baseline correction are crucial for accurate integration[2].

    • Integrate a well-resolved, characteristic signal of Methyl 2-(2-fluorophenyl)-2-methylpropanoate (e.g., the methyl ester singlet) and a signal from the internal standard (e.g., the olefinic protons of Maleic Anhydride).

    • The purity of the analyte is calculated using the following equation:

    Purity (%) = (I_analyte / I_is) * (N_is / N_analyte) * (MW_analyte / MW_is) * (m_is / m_analyte) * P_is

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Comparative Analysis: qNMR vs. HPLC and GC

While HPLC and GC are workhorse techniques in many analytical laboratories, qNMR presents several advantages, particularly in the context of purity assignment for a reference material or in cases where a specific analyte standard is unavailable.

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Direct measurement based on the number of nuclei.[3][5]Comparison of analyte response to a reference standard.Comparison of analyte response to a reference standard.
Reference Standard Requires a certified internal standard of a different compound.[5]Requires a certified reference standard of the analyte.Requires a certified reference standard of the analyte.
Accuracy High, as it is a primary method. Can achieve low uncertainty.[5][8][9]High, but dependent on the purity of the reference standard.High, but dependent on the purity of the reference standard.
Precision Excellent, with RSDs typically <1%.[3]Good, with RSDs typically <2%.Good, with RSDs typically <2%.
Specificity High, due to the high resolution of NMR spectra. Can identify and quantify impurities simultaneously if signals are resolved.Good, but can be limited by co-eluting impurities.Excellent for volatile compounds, but can be limited by co-eluting impurities.
Sample Throughput Moderate.High, with autosamplers.High, with autosamplers.
Destructive? No, the sample can be recovered.[5]Yes, the sample is consumed.Yes, the sample is consumed.
Method Development Can be relatively straightforward once standard parameters are established.Can be time-consuming, requiring optimization of mobile phase, column, and detector settings.Can be time-consuming, requiring optimization of temperature programs, carrier gas flow, and column selection.

The Verdict: Choosing the Right Tool for the Job

For the routine quality control of large batches of Methyl 2-(2-fluorophenyl)-2-methylpropanoate where a well-characterized reference standard is available, HPLC and GC are highly efficient and reliable methods. However, for the initial characterization and purity assignment of a new batch, or for the certification of a reference standard itself, qNMR is the superior technique. Its ability to provide absolute quantification without a direct analyte standard makes it an invaluable tool for establishing the primary purity of a compound. Furthermore, the non-destructive nature of qNMR allows for the same sample to be used for further analytical tests, which is particularly advantageous when dealing with precious or limited quantities of material[5].

References

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • Emery Pharma. (n.d.).
  • Sigma-Aldrich. (2017, February 8).
  • ENFSI. (2019, November 6). GUIDELINE FOR qNMR ANALYSIS. ENFSI.
  • American Pharmaceutical Review. (2023, April 1). Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. American Pharmaceutical Review.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative NMR for the analysis of natural products.
  • ChemSrc. (n.d.). Methyl 2-(2-fluorophenyl)
  • Holzgrabe, U. (2005). Validation of quantitative NMR. Journal of pharmaceutical and biomedical analysis, 38(5), 806-812.
  • Sigma-Aldrich. (n.d.).
  • RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL.
  • Sigma-Aldrich. (n.d.). Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products. Sigma-Aldrich.
  • Webster, G. K. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review, 17(5), 10-17.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 2-(2-fluorophenyl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of Methyl 2-(2-fluorophenyl)-2-methylpropanoate, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety principles and regulatory frameworks, reflecting a commitment to best practices in laboratory operations.

Hazard Identification and Risk Assessment: Understanding the Compound

Before any disposal procedure can be initiated, a thorough understanding of the hazards associated with Methyl 2-(2-fluorophenyl)-2-methylpropanoate is paramount. Based on its chemical structure and available safety data for similar compounds, a comprehensive risk assessment is the first critical step.[1]

Structural Analogue & Hazard Classification:

A Safety Data Sheet (SDS) for the closely related compound, methyl 2-fluoro-2-methylpropanoate, classifies it as a flammable liquid and vapor (H226).[2] Due to the presence of the flammable ester functional group and the halogenated phenyl ring, it is prudent to handle Methyl 2-(2-fluorophenyl)-2-methylpropanoate with similar precautions. The presence of fluorine, a halogen, also places it in the category of halogenated organic compounds, which have specific disposal regulations.[3][4][5]

Primary Hazards:

  • Flammability: The compound is expected to be a flammable liquid. Vapors may form explosive mixtures with air.[6] All sources of ignition must be strictly controlled in the handling and storage areas.[2]

  • Environmental Hazard: Improper disposal can lead to contamination of soil and water. Halogenated organic compounds are of particular environmental concern.[9][10]

Hazard Profile: Methyl 2-(2-fluorophenyl)-2-methylpropanoate
Physical State Liquid (presumed)
Primary Hazard Class Flammable Liquid (presumed, based on analogues)[2]
Secondary Hazards Potential for acute toxicity (inhalation, ingestion, skin contact)[7][11], Eye Irritation[11]
Regulatory Consideration Likely a RCRA Hazardous Waste[12]
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, flame-retardant lab coat.[13][14]
Engineering Controls Work should be conducted in a certified chemical fume hood.[14][15][16]
Immediate Safety & Handling Protocols

Safe disposal begins with safe handling. Adherence to these protocols is mandatory to minimize exposure and prevent accidents.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.[14] For operations with a risk of splashing, a face shield is recommended.[13]

  • Ventilation: All handling and preparation for disposal of Methyl 2-(2-fluorophenyl)-2-methylpropanoate must be conducted within a properly functioning chemical fume hood to prevent the inhalation of vapors.[15][16]

  • Ignition Source Control: Ensure that the work area is free of open flames, hot plates, and other potential ignition sources. Use only non-sparking tools when handling containers of the waste.[2][17][18]

Step-by-Step Disposal Procedure

The disposal of Methyl 2-(2-fluorophenyl)-2-methylpropanoate is a multi-step process that requires careful execution and documentation. Under no circumstances should this chemical be disposed of down the drain. [5]

Step 1: Waste Characterization and Segregation

  • Hazardous Waste Determination: Based on its flammability and halogenated nature, Methyl 2-(2-fluorophenyl)-2-methylpropanoate must be managed as a hazardous waste in accordance with the Resource Conservation and Recovery Act (RCRA) and local regulations.[12]

  • Waste Segregation: It is crucial to segregate this waste stream. Do not mix it with non-halogenated organic waste.[5] Mixing waste streams can complicate disposal, increase costs, and create unforeseen chemical hazards.

Step 2: Containerization and Labeling

  • Appropriate Container: Use a designated, leak-proof, and chemically compatible container for liquid hazardous waste. The container must have a secure screw-top cap.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste."[19] The label must also include:

    • The full chemical name: "Methyl 2-(2-fluorophenyl)-2-methylpropanoate" (avoiding abbreviations or formulas).

    • The specific hazard characteristics: "Flammable" and "Toxic".

    • The date of accumulation.

    • The name of the principal investigator and the laboratory location.

Step 3: Accumulation and Storage

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory.[19] This area should be under the direct control of the laboratory personnel.

  • Storage Conditions: The SAA must be in a well-ventilated area, away from heat and ignition sources.[2][18] Ensure the container is kept tightly closed when not in use.[2][17]

Step 4: Disposal Request and Pickup

  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) office to schedule a waste pickup.

  • Licensed Waste Contractor: The EHS office will arrange for the collection of the waste by a licensed hazardous waste contractor for proper treatment and disposal, which is often high-temperature incineration.[20][21]

Disposal of Contaminated Materials:

  • Solid Waste: Any materials contaminated with Methyl 2-(2-fluorophenyl)-2-methylpropanoate, such as pipette tips, gloves, and absorbent pads, should be collected in a separate, clearly labeled hazardous waste container for solids.

  • Empty Containers: Empty containers that held this compound must also be treated as hazardous waste unless they are triple-rinsed with a suitable solvent.[22][23] The rinsate from this process must be collected and disposed of as liquid hazardous waste.[23]

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Spill Response:

    • Evacuate the immediate area and alert nearby personnel.

    • If the spill is small and you are trained to handle it, wear appropriate PPE and absorb the material with a non-combustible absorbent, such as vermiculite or sand.[6][10][20]

    • Collect the absorbed material and contaminated items into a designated hazardous waste container.[6]

    • For large spills, evacuate the laboratory, close the doors, and contact your institution's EHS or emergency response team immediately.

  • Exposure Response:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][17] Seek medical attention.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6][17] Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air.[2][17] If breathing is difficult, administer oxygen and seek immediate medical attention.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and operational flow for the proper disposal of Methyl 2-(2-fluorophenyl)-2-methylpropanoate.

Disposal Workflow for Methyl 2-(2-fluorophenyl)-2-methylpropanoate cluster_prep Preparation & Handling cluster_waste_stream Waste Characterization cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal start Start: Generation of Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work in Chemical Fume Hood ppe->hood characterize Characterize Waste: - Flammable - Halogenated Organic hood->characterize segregate Segregate from Non-Halogenated Waste characterize->segregate container Use Designated, Leak-Proof Hazardous Waste Container segregate->container labeling Label Container Correctly: - Chemical Name - Hazards (Flammable, Toxic) - Date container->labeling saa Store in Satellite Accumulation Area (SAA) labeling->saa ehs_request Submit Disposal Request to EHS Office saa->ehs_request pickup Waste Collected by Licensed Contractor ehs_request->pickup end_point End: Compliant Disposal pickup->end_point

Sources

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-(2-fluorophenyl)-2-methylpropanoate
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Methyl 2-(2-fluorophenyl)-2-methylpropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.